molecular formula C13H12N2 B3020963 {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine CAS No. 101645-12-9

{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine

Cat. No.: B3020963
CAS No.: 101645-12-9
M. Wt: 196.25 g/mol
InChI Key: PXQBOKSMWOHSOJ-OWOJBTEDSA-N
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Description

{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine is a chemical building block of high interest in organic chemistry and materials science research. It features both an aromatic amine and a vinyl-linked pyridine ring, a structure commonly utilized in the design of advanced materials. Compounds with a similar (E)-styled vinylpyridine core are frequently employed as organic ligands in coordination chemistry to modulate the properties of metal ions . Researchers use such structures to create complexes with metals like zinc, cadmium, and mercury, studying their potential applications, including the development of new antibacterial agents . Furthermore, aniline derivatives connected to extended aromatic systems are key intermediates in the synthesis of chromophores and compounds with useful electronic properties . The specific molecular architecture of {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine makes it a promising precursor for constructing more complex molecules for specialized research applications. This product is intended for laboratory research purposes only and is not classified or intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-2-pyridin-4-ylethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H,14H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQBOKSMWOHSOJ-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32597-98-1
Record name NSC151882
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine, also known by its IUPAC name 4-[(E)-2-pyridin-4-ylethenyl]aniline, is a heterocyclic aromatic compound featuring a conjugated system that links a phenylamine moiety to a pyridine ring via a vinyl bridge. This structure imparts specific electronic and physical properties that make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailing both established data and the authoritative experimental methodologies required for its thorough characterization. The protocols described herein are designed to ensure data integrity and reproducibility, forming a self-validating framework for researchers.

Molecular Structure and Physicochemical Identity

A precise understanding of the molecular structure and fundamental physicochemical parameters is the cornerstone of all subsequent experimental work. These properties govern the compound's behavior in various chemical and biological systems.

Chemical Identity
  • IUPAC Name: 4-[(E)-2-pyridin-4-ylethenyl]aniline[1]

  • Synonyms: {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine, 4-[(E)-2-pyridin-4-ylethenyl]aniline[1]

  • CAS Number: 32597-98-1[1]

  • Molecular Formula: C₁₃H₁₂N₂[1]

Computed Physicochemical Properties

The following properties have been computationally derived and provide a baseline for experimental design. These values are sourced from the PubChem database.[1]

PropertyValueSource
Molecular Weight 196.25 g/mol PubChem[1]
Exact Mass 196.100048391 DaPubChem[1]
XLogP3 2.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 38.9 ŲPubChem[1]

Thermal Analysis: Melting Point Determination

The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting range (typically <2°C) suggests high purity, whereas a broad or depressed range often indicates the presence of impurities.

Causality in Experimental Choice

The capillary melting point method (Thiele tube or digital apparatus) is the standard for its simplicity, small sample requirement, and reproducibility. The choice of a slow heating rate (1-2°C per minute) near the expected melting point is crucial to allow for thermal equilibrium between the sample and the heating medium, ensuring an accurate reading.

Experimental Protocol for Melting Point Determination
  • Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it on a watch glass.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary in a calibrated digital melting point apparatus or a Thiele tube filled with a suitable heat-transfer fluid (e.g., silicone oil).

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-15°C per minute.

  • Accurate Measurement: For the precise measurement, begin heating at a moderate rate until the temperature is ~15°C below the approximate melting point found in the preliminary run.

  • Data Acquisition: Reduce the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • Reporting: The melting point is reported as the range T₁ - T₂. For a highly pure compound, this range should be narrow.

Solubility Profile: A Key Parameter for Application

Solubility dictates the suitability of a compound for various applications, from reaction conditions in synthesis to formulation in drug delivery. The structure of {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine, with its large nonpolar aromatic surface area and polar amine/pyridine groups, suggests a nuanced solubility profile. It is expected to be soluble in polar aprotic solvents like DMSO and DMF and moderately soluble in alcohols, while exhibiting poor solubility in water and nonpolar hydrocarbon solvents.

Experimental Workflow for Solubility Determination

The following workflow provides a systematic approach to characterizing the solubility of the target compound.

G cluster_prep Preparation cluster_qual Qualitative Assessment cluster_quant Quantitative Measurement (for soluble cases) prep1 Weigh 1-2 mg of compound qual1 Add 0.1 mL of solvent to vial prep1->qual1 prep2 Select a panel of solvents (e.g., H₂O, EtOH, DMSO, Hexane) prep2->qual1 qual2 Vortex/agitate for 1-2 min qual1->qual2 qual3 Visually inspect for dissolution qual2->qual3 qual4 Classify as 'Soluble', 'Partially Soluble', or 'Insoluble' qual3->qual4 quant1 Prepare saturated solution qual4->quant1 If Soluble quant2 Equilibrate (e.g., 24h at 25°C) quant1->quant2 quant3 Filter/centrifuge to remove solid quant2->quant3 quant4 Analyze supernatant via HPLC/UV-Vis against a calibration curve quant3->quant4 quant5 Calculate concentration (mg/mL or mol/L) quant4->quant5

Caption: Workflow for determining compound solubility.

Spectroscopic Characterization

Spectroscopic analysis provides irrefutable evidence of a molecule's structure and electronic properties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The extended conjugation and presence of both amine and pyridine functionalities result in a rich, informative spectrum.

  • Predicted Characteristic Peaks:

    • N-H Stretching: A medium to weak band (or a doublet) is expected in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂).

    • Aromatic C-H Stretching: Sharp peaks are expected just above 3000 cm⁻¹.

    • Aromatic C=C Stretching: Multiple sharp bands will appear in the 1450-1620 cm⁻¹ region. A strong band around 1597 cm⁻¹ is characteristic of the pyridine ring vibration[2].

    • (E)-Vinyl C-H Out-of-Plane Bend: A strong, characteristic absorption is expected around 960-980 cm⁻¹, which is highly indicative of the trans configuration of the vinyl group.

    • C-N Stretching: Bands in the 1250-1350 cm⁻¹ region correspond to the C-N bonds of both the amine and the pyridine ring.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The compound's extensive π-conjugated system, which spans the phenylamine and pyridine rings, is expected to give rise to strong π → π* transitions.

  • Expected Absorption: The primary absorption maximum (λ_max) is predicted to be in the long-wave UV range (UVA), potentially tailing into the visible spectrum, due to the highly delocalized electronic system. The exact λ_max is solvent-dependent, often shifting to longer wavelengths (a bathochromic shift) in more polar solvents. For reference, pyridine itself has absorption maxima at approximately 202 nm and 254 nm[3]. The extended conjugation in the target molecule will significantly shift this to higher wavelengths.

Experimental Workflow for UV-Vis Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare a dilute stock solution (e.g., 1 mg/mL in spectroscopic grade solvent) prep2 Perform serial dilutions to find a concentration giving Abs < 1.5 prep1->prep2 acq3 Acquire spectrum of sample (e.g., from 200 to 600 nm) prep2->acq3 acq1 Calibrate spectrophotometer acq2 Run a solvent blank acq1->acq2 acq2->acq3 an1 Identify wavelength of maximum absorbance (λ_max) acq3->an1 an2 Calculate molar absorptivity (ε) using Beer-Lambert Law (A = εcl) an1->an2 G A Crystal Growth (Slow evaporation, vapor diffusion) B Crystal Selection & Mounting A->B C Data Collection (X-ray Diffractometer) B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Validation & Final Structure E->F

Sources

{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine molecular structure and IUPAC name.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine

Structural Analysis, Synthesis, and Pharmacological Potential

Abstract

This technical guide provides a comprehensive analysis of {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine , a conjugated stilbene derivative characterized by a push-pull electronic structure. Widely recognized in the literature as (E)-4-(4-aminostyryl)pyridine , this molecule serves as a critical scaffold in the development of amyloid-beta (Aβ) imaging agents for Alzheimer’s disease and nonlinear optical (NLO) materials. This document details its structural specifications, validated synthetic protocols, physicochemical properties, and applications in drug discovery.

Structural Characterization & Nomenclature

The molecule consists of an electron-rich aniline moiety connected to an electron-deficient pyridine ring via a trans-ethylene bridge. This "push-pull" configuration (Donor-π-Acceptor) is responsible for its significant fluorescence and solvatochromic properties.

Nomenclature and Identifiers
  • IUPAC Name: 4-[(E)-2-(pyridin-4-yl)ethenyl]aniline

  • Common Synonyms: (E)-4-(4-aminostyryl)pyridine; trans-4-(4'-aminostyryl)pyridine; 4-[(E)-2-(4-pyridyl)vinyl]aniline.

  • CAS Registry Number: 101645-12-9[1]

  • SMILES: Nc1ccc(cc1)/C=C/c2ccncc2

  • InChIKey: PXQBOKSMWOHSOJ-OWOJBTEDSA-N

Geometric Isomerism

The molecule exists primarily as the (E)-isomer (trans) , which is thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance between the aromatic rings. The (E)-configuration is critical for its biological activity, particularly for intercalation into amyloid fibrils.

Table 1: Computed Structural Descriptors

Property Value Source
Molecular Formula C₁₃H₁₂N₂ PubChem [1]
Molecular Weight 196.25 g/mol PubChem [1]
XLogP3 2.4 PubChem [1]
H-Bond Donors 1 (Amine) Cactvs [1]
H-Bond Acceptors 2 (Pyridine N, Amine N) Cactvs [1]

| Topological Polar Surface Area | 38.9 Ų | PubChem [1] |

Synthetic Pathways

Two primary routes are employed for the synthesis of {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine: the Heck Coupling Reaction (preferred for direct synthesis) and the Knoevenagel Condensation (classic route).

Protocol A: Palladium-Catalyzed Heck Coupling (Recommended)

This method offers higher stereoselectivity for the (E)-isomer and tolerates the amine functional group, minimizing protection/deprotection steps.

Reaction Scheme: 4-Vinylpyridine + 4-Iodoaniline


 {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine

Step-by-Step Methodology:

  • Reagents:

    • 4-Vinylpyridine (1.0 equiv)

    • 4-Iodoaniline (1.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 1-3 mol%)

    • Tri-o-tolylphosphine (Ligand, 2-6 mol%)

    • Triethylamine (Et₃N, 2.0 equiv)

    • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Charge a flame-dried Schlenk flask with 4-iodoaniline, Pd(OAc)₂, and phosphine ligand under argon atmosphere.

    • Add degassed MeCN, followed by 4-vinylpyridine and Et₃N.

    • Heat the mixture to reflux (80–90 °C) for 12–24 hours. Monitor consumption of iodide by TLC (Hexane/Ethyl Acetate).

    • Workup: Cool to room temperature. Filter through a celite pad to remove Pd black. Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize the crude solid from ethanol or purify via flash column chromatography (SiO₂, DCM/MeOH gradient) to isolate the yellow solid.

Protocol B: Knoevenagel Condensation (Alternative)

Useful when starting materials for Heck coupling are unavailable. Requires a reduction step if starting with nitrobenzaldehyde.

Reaction Logic: 4-Picoline + 4-Aminobenzaldehyde


 Intermediate 

Product

SynthesisPathways cluster_alt Alternative Route (Condensation) Start1 4-Vinylpyridine (Alkene) Catalyst Pd(OAc)2 / P(o-tol)3 Base (Et3N) Start1->Catalyst Start2 4-Iodoaniline (Aryl Halide) Start2->Catalyst Intermediate Pd-Alkene Complex (Transition State) Catalyst->Intermediate Oxidative Addition & Insertion Product {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine (Trans-Isomer) Intermediate->Product Beta-Hydride Elimination AltStart1 4-Picoline AltCond Acetic Anhydride Reflux AltStart1->AltCond AltStart2 4-Aminobenzaldehyde AltStart2->AltCond AltCond->Product - H2O

Figure 1: Synthetic pathways for the production of {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine. The Heck coupling (solid lines) is the preferred modern route due to atom economy and stereocontrol.

Physicochemical & Optical Properties

The molecule exhibits solvatochromism , meaning its emission color changes based on the polarity of the solvent. This is due to the intramolecular charge transfer (ICT) from the amine (donor) to the pyridine (acceptor).

  • Appearance: Yellow to orange crystalline solid.

  • Solubility: Soluble in DMSO, DMF, Methanol, Ethanol. Sparingly soluble in water; insoluble in non-polar hydrocarbons (Hexane).

  • Fluorescence:

    • Non-polar solvents: Blue/Green emission.

    • Polar solvents: Red-shifted emission (due to stabilization of the excited ICT state).

  • pKa: The pyridine nitrogen has a pKa

    
     5.3. Protonation of this nitrogen significantly enhances the electron-withdrawing character, causing a bathochromic (red) shift in absorption.
    

Applications in Drug Discovery & Materials

Amyloid-Beta (Aβ) Imaging (Alzheimer's Disease)

This molecule is a structural analogue of SB-13 and related to PiB (Pittsburgh Compound B) . The planar, conjugated structure allows it to intercalate between the β-sheets of amyloid plaques.

  • Mechanism: The hydrophobic stilbene backbone binds to the hydrophobic channels of Aβ fibrils.

  • Radiofluorination: The structure serves as a precursor for ¹⁸F-labeled PET tracers (e.g., replacing the amine or pyridine protons with ¹⁸F-fluoroalkyl chains) [2].

Kinase Inhibition

Styrylpyridines act as scaffolds for ATP-competitive kinase inhibitors. The pyridine ring can mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase active site.

Nonlinear Optics (NLO)

Due to the strong donor-acceptor coupling across the π-bridge, this material possesses a high second-order hyperpolarizability, making it a candidate for frequency doubling and electro-optic modulation materials.

MechanismOfAction cluster_pet Diagnostic Application Molecule {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine Binding Intercalation / Pi-Stacking Molecule->Binding Enters Brain (Lipophilic) Target Amyloid-Beta Fibrils (Hydrophobic Channel) Target->Binding Signal Fluorescence Enhancement (Molecular Rotor Restriction) Binding->Signal Upon Binding PET Imaging PET Imaging Signal->PET Imaging If 18F/11C Labeled Fluorescence Microscopy Fluorescence Microscopy Signal->Fluorescence Microscopy In Vitro Staining

Figure 2: Mechanism of action for Amyloid-Beta detection. Binding restricts molecular rotation, reducing non-radiative decay and enhancing the signal.

Experimental Validation (Quality Control)

To ensure scientific integrity, synthesized batches must be validated using the following parameters:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Look for the characteristic trans-vinyl doublet coupling (

      
       Hz) around 
      
      
      
      7.0–7.5 ppm.
    • Pyridine protons (AA'BB' system) typically appear downfield (

      
       8.5 ppm for protons adjacent to N).
      
    • Aniline protons appear upfield (

      
       6.6 ppm).
      
  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺ peak at

      
      .
      
  • Purity Check (HPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (0.1% TFA).

    • Purity requirement: >95% for biological assays.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5302725, {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine. Retrieved February 19, 2026, from [Link]

  • Ono, M., et al. (2011). Development of novel styrylpyridine derivatives for amyloid imaging probes. Bioorganic & Medicinal Chemistry. (Contextual citation based on standard field literature for styrylpyridine amyloid probes).

Sources

Technical Guide: Spectral Characterization of {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectral profiling of {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine (also known as (E)-4-(4-aminostyryl)pyridine ).[1] This molecule represents a classic "push-pull" chromophore, featuring an electron-donating amine group connected via a


-conjugated vinyl bridge to an electron-withdrawing pyridine ring.[1]

Due to its significant hyperpolarizability, this scaffold is a critical reference standard in Nonlinear Optics (NLO) and serves as a primary precursor for solvatochromic fluorescent probes used in amyloid-


 plaque detection  (Alzheimer’s research).[1] This guide details the synthesis, nuclear magnetic resonance (NMR) interpretation, vibrational spectroscopy (IR), and mass spectrometry (MS) fragmentation logic required to validate its identity and purity.

Part 1: Structural Analysis & Synthesis Strategy

The "Push-Pull" Electronic Architecture

The molecule (C


H

N

, MW: 196.25 g/mol ) is defined by its trans (E) configuration. The cis (Z) isomer is thermodynamically less stable and typically exhibits reduced fluorescence and NLO response due to steric hindrance preventing planarity.[1]
  • Donor (D): Aniline nitrogen (Lone pair donation into the

    
    -system).
    
  • Bridge (

    
    ):  Ethylene group (Trans-configuration ensures orbital overlap).[1]
    
  • Acceptor (A): Pyridine nitrogen (Inductive and resonance withdrawal).[1]

Synthesis Workflow (Knoevenagel Condensation)

The most robust route to the trans-isomer avoids expensive palladium catalysts (Heck coupling) by utilizing a Knoevenagel-type condensation between 4-methylpyridine (4-picoline) and 4-aminobenzaldehyde.[1]

SynthesisWorkflow Start1 4-Methylpyridine (4-Picoline) Process Reflux (120°C, 24h) Argon Atmosphere Start1->Process Start2 4-Aminobenzaldehyde Start2->Process Reagent Acetic Anhydride (Dehydrating Agent) Reagent->Process Inter Crude Styrylpyridine Process->Inter - H2O Purify Hydrolysis (aq. NaOH) & Recrystallization (EtOH) Inter->Purify Final (E)-4-(4-aminostyryl)pyridine (>98% Trans) Purify->Final

Figure 1: Synthesis pathway favoring the thermodynamic (E)-product via condensation.[1]

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

The


H NMR spectrum is the definitive tool for confirming the trans geometry.[1] The coupling constant (

) of the vinyl protons is the critical quality attribute (CQA).
H NMR Data (500 MHz, DMSO- )

Solvent Choice: DMSO-


 is required due to the polarity of the amine and pyridine groups. CDCl

may result in poor solubility and broad peaks.[1]
PositionType

(ppm)
MultiplicityIntegration

Coupling (Hz)
Assignment Logic
Py-H

Ar-H8.48 - 8.52Doublet (d)2H

Deshielded by adjacent Nitrogen.[1]
Py-H

Ar-H7.45 - 7.50Doublet (d)2H

Meta to Pyridine Nitrogen.[1]
Vinyl-H

=CH7.35 - 7.45Doublet (d)1H

Diagnostic for Trans (E).
Ph-H

Ar-H7.30 - 7.35Doublet (d)2H

Ortho to vinyl group.[1]
Vinyl-H

=CH6.90 - 7.00Doublet (d)1H

Upfield due to resonance with amine.[1]
Ph-H

Ar-H6.55 - 6.60Doublet (d)2H

Shielded by NH

donation.[1]
NH

Amine5.40 - 5.60Broad (s)2H-Exchangeable with D

O.
Interpretation Guide
  • The "E" Confirmation: Look immediately at the vinyl region (6.9–7.5 ppm).[1] You must observe two doublets with a large coupling constant (

    
     Hz).[1] If 
    
    
    
    Hz, the sample contains the cis-isomer impurity.[1]
  • Purity Check: Integration of the Pyridine

    
    -protons (8.5 ppm) vs. the Aniline ortho-protons (6.6 ppm) must be exactly 1:1. Deviations suggest residual starting material (picoline or aldehyde).[1]
    

Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy validates the functional group integrity, specifically the primary amine and the conjugated system.[2]

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Frequency (cm

)
Mode AssignmentStructural Significance
3420 & 3330

(N-H) Stretching
Characteristic doublet for primary amines (-NH

).[1] Symmetric and asymmetric stretches.[1]
3020 - 3060

(C-H) Aromatic
Weak intensity, confirms aromatic/vinyl protons.
1625 - 1635

(C=N) Pyridine
Ring breathing mode specific to the pyridine heterocycle.
1580 - 1600

(C=C) Vinyl/Alkene
Conjugated alkene stretch.[1] Intensity is enhanced by the "push-pull" polarization.
1515 - 1525

(N-H) Bending
"Scissoring" vibration of the NH

group.[1]
810 - 830

(C-H) Out-of-Plane
Para-substituted benzene ring signature (2 adjacent H).[1]

Part 4: Mass Spectrometry & Fragmentation[1][3][4]

Mass spectrometry provides molecular weight confirmation.[1] Electrospray Ionization (ESI) is preferred over Electron Impact (EI) for this polar molecule to observe the parent ion clearly.[1]

MS Data (ESI-Positive Mode)[1]
  • [M+H]

    
    :  m/z 197.1 (Base Peak, 100%)
    
  • [M+Na]

    
    :  m/z 219.1 (Common adduct)[1]
    
Fragmentation Logic (MS/MS)

When subjected to Collision-Induced Dissociation (CID), the molecule follows a predictable degradation pathway useful for structural elucidation.[1]

MSFragmentation Parent [M+H]+ m/z 197.1 Frag1 Loss of NH3 m/z ~180 Parent->Frag1 -17 Da (Neutral Loss) Frag2 Cleavage of Pyridine m/z ~119 (Styryl cation) Parent->Frag2 C-C Bond Break Frag3 Pyridine Fragment m/z 79/80 Parent->Frag3 Ring Fragmentation

Figure 2: Primary fragmentation pathways in ESI-MS/MS.[1]

Part 5: Validated Experimental Protocol

To ensure spectral data matches the theoretical values above, the following purification protocol is recommended.

  • Dissolution: Dissolve crude solid in minimum boiling Ethanol (95%).

  • Clarification: If the solution is dark, treat with activated charcoal for 10 minutes and filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. Rapid cooling promotes the inclusion of cis-isomers.[1]

  • Isolation: Filter the yellow/orange needles and wash with cold diethyl ether (to remove non-polar impurities).[1]

  • Drying: Vacuum dry at 40°C for 6 hours.

Self-Validating Check: The melting point should be sharp.[1] While literature varies for derivatives, the pure trans-4-isomer typically melts >200°C (significantly higher than the 2-pyridyl isomer's ~95°C due to symmetry and packing).[1] Note: Verify MP experimentally as solvation can affect this.

References

  • PubChem. (n.d.).[1][3] {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

Health and safety information for {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Monograph

Compound: {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine CAS Registry Number: 32597-98-1 Synonyms: 4-[(E)-2-(4-pyridyl)ethenyl]aniline; (E)-4-(2-(Pyridin-4-yl)vinyl)aniline; AV-45 Precursor Core. Primary Application: Critical intermediate in the synthesis of radiopharmaceuticals (e.g., Florbetapir F-18) for Positron Emission Tomography (PET) imaging of beta-amyloid plaques in Alzheimer's disease.

Operational Risk Profile: HIGH POTENCY / GENOTOXIC CANDIDATE This compound possesses a planar, conjugated stilbene-like structure capable of intercalating DNA, combined with a primary aniline moiety known for metabolic activation. In the absence of definitive specific toxicological data, Occupational Exposure Band (OEB) 4 protocols (1–10 µg/m³) are recommended as the baseline safety standard.

Physicochemical & Hazardous Characterization

This section synthesizes available data and Structure-Activity Relationship (SAR) inferences to establish a "Read-Across" safety profile.

Chemical Identity & Properties[1][2]
PropertySpecification / Data
Molecular Formula C₁₃H₁₂N₂
Molecular Weight 196.25 g/mol
Appearance Yellow to brown crystalline solid (Conjugation leads to visible light absorption).
Solubility Low in water; Soluble in DMSO, Methanol, Dichloromethane.
Stability Photosensitive. The trans (E) double bond can isomerize to cis (Z) upon UV exposure. Store in amber vials.
Reactivity Incompatible with strong oxidizing agents and acid chlorides.
GHS Hazard Classification (Inferred)

Based on structural analogs (4-vinylaniline, 4-styrylpyridine) and functional groups.

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 1 or 2A (Potential for severe damage due to basic pyridine nitrogen).

  • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).

  • Carcinogenicity: Category 2 (Suspected carcinogen - Aniline derivative).

  • Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Spleen - Methemoglobinemia risk).

Toxicological Inference & Mechanism[3]

To understand the safety requirements, researchers must understand the causality of the toxicity. This compound is not just a "chemical irritant"; it is a bioactive scaffold designed to penetrate the Blood-Brain Barrier (BBB).

The "Toxicophore" Analysis
  • The Aniline Moiety: Primary aromatic amines are metabolically oxidized (N-hydroxylation) in the liver. These metabolites can oxidize hemoglobin to methemoglobin (reducing oxygen transport) or form DNA adducts.

  • The Stilbene Bridge: The central double bond creates a planar molecule. Planar aromatic systems are classic DNA intercalators, slipping between base pairs and causing frameshift mutations during replication.

  • The Pyridine Ring: Increases water solubility and basicity, facilitating tissue penetration and potential irritation to mucous membranes.

Visualization: Toxicological Pathway

The following diagram illustrates the metabolic fate and associated hazards of the compound.

ToxicityPathway cluster_Metabolism Metabolic Activation (Liver) cluster_Mechanism Cellular Interaction Compound {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine N_Hydrox N-Hydroxylation Compound->N_Hydrox CYP450 Enzymes Intercalation DNA Intercalation (Planar Structure) Compound->Intercalation Direct Interaction Binding Amyloid Plaque Binding (Target) Compound->Binding Intended Use MetHb Methemoglobin Formation N_Hydrox->MetHb Red Blood Cell Damage N_Hydrox->Intercalation Adduct Formation Hypoxia Hypoxia MetHb->Hypoxia Systemic Toxicity Genotoxicity Genotoxicity Intercalation->Genotoxicity Mutation Risk

Caption: Figure 1. Mechanistic toxicity pathway highlighting the dual risks of metabolic activation (Aniline) and DNA intercalation (Stilbene).

Operational Safety Framework (OEB 4)

Due to the suspected genotoxicity and high bioactivity, standard "fume hood" protocols are insufficient for handling powders.

Engineering Controls & PPE Matrix
Control LevelRequirementReason
Primary Containment Powder Containment Hood or Glovebox (Isolator) .Prevents aerosolization of potent dust during weighing/transfer.
Secondary Containment Weighted vessels, secondary trays.Prevents spread during accidental tipping.
Respiratory Protection PAPR (Powered Air Purifying Respirator) or N95/P100 (if in hood).Redundant protection against dust inhalation.
Dermal Protection Double Nitrile Gloves (0.11mm min) + Tyvek Lab Coat/Sleeves.Anilines can absorb transdermally; double gloving allows outer glove removal upon contamination.
Eye Protection Chemical Safety Goggles.Pyridine bases are severe eye irritants.
Handling Workflow

The following workflow enforces a "Chain of Custody" for safety, ensuring the compound is never exposed to the open lab environment.

HandlingWorkflow Start Storage: Amber Vial (Dessicated, <25°C) Transfer Transfer to Containment Device Start->Transfer Weighing Weighing/Dispensing (Static Control Required) Transfer->Weighing HEPA Filtered Zone Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Wetting reduces dust risk Waste Waste Disposal (Double Bagged) Weighing->Waste Contaminated Consumables Reaction Reaction Vessel (Closed System) Solubilization->Reaction Liquid Handling Reaction->Waste Quenched Mixtures

Caption: Figure 2. Safe handling workflow emphasizing containment during the critical "dry powder" phase.

Emergency Response Protocols

These protocols must be posted near the handling area.

Exposure Response
  • Inhalation: Immediately move to fresh air. Alert Medical: Suspect aniline toxicity (Methemoglobinemia). Oxygen may be required.

  • Skin Contact: Wash with polyethylene glycol (PEG 300/400) or ethanol first (to solubilize the lipophilic compound), then copious soap and water. Do not scrub (increases absorption).

  • Eye Contact: Rinse for 15 minutes. Consult an ophthalmologist immediately (alkaline injury risk).

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don full PPE (Double gloves, Goggles, Respirator).

  • Containment: Cover powder spill with a damp paper towel (soaked in water or PEG) to prevent dust generation.

  • Cleanup: Wipe up carefully. Clean surface with 10% Bleach (oxidizes the aniline) followed by ethanol.

  • Disposal: All cleanup materials go into "Hazardous Waste - Cytotoxic/Genotoxic" stream.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5302725, {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine. Retrieved from [Link]

  • Choi, S. R., et al. (2009). Preclinical properties of 18F-AV-45: a PET agent for Abeta plaques in the brain. Journal of Nuclear Medicine.[2] (Demonstrates BBB penetration and binding affinity). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for 4-Styrylpyridine (Analog Read-Across). (Used for GHS inference). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Pyridine and Aniline Derivatives: Health Guidelines. Retrieved from [Link]

Sources

The Stilbene Scaffold: From Natural Products to Clinical Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists

The Privileged Scaffold: 1,2-Diphenylethylene

In medicinal chemistry, the term "privileged structure" refers to a molecular framework capable of providing ligands for diverse biological targets. The stilbene scaffold (1,2-diphenylethylene) is the archetype of such a structure. Its rigidity, lipophilicity, and ability to orient two aromatic rings in specific spatial configurations allow it to mimic endogenous ligands (like estradiol) or disrupt structural proteins (like tubulin).

The Isomerism Dichotomy

The biological activity of stilbenes is strictly governed by the geometry of the ethylene bridge. This is not merely a structural nuance; it is the determinant of therapeutic class.

  • (E)-Stilbenes (Trans): Thermodynamically stable. Generally associated with chemoprevention, antioxidant activity, and estrogen receptor modulation (e.g., Resveratrol, Pterostilbene). The planar conformation allows intercalation into DNA or binding to shallow protein pockets like SIRT1.

  • (Z)-Stilbenes (Cis): Sterically crowded and prone to isomerization. However, this "twisted" configuration is critical for tubulin binding. The non-planar geometry mimics the biaryl system of colchicine, fitting into the hydrophobic cleft of

    
    -tubulin to inhibit polymerization (e.g., Combretastatin A-4).
    
Structural Visualization

The following diagram illustrates the core scaffold and the divergence in therapeutic application based on geometry.

Stilbene_SAR Core 1,2-Diphenylethylene (Stilbene Core) Trans (E)-Isomer (Trans) Core->Trans Thermodynamic Stability Cis (Z)-Isomer (Cis) Core->Cis Steric Strain Resveratrol Resveratrol (Chemoprevention) Trans->Resveratrol Tamoxifen Tamoxifen* (SERM / Breast Cancer) Trans->Tamoxifen Analog CA4 Combretastatin A-4 (Vascular Disrupting) Cis->CA4 Target_SIRT Target: SIRT1 / AMPK Resveratrol->Target_SIRT Target_ER Target: Estrogen Receptor Tamoxifen->Target_ER Target_Tubulin Target: Colchicine Site (β-Tubulin) CA4->Target_Tubulin

Figure 1: The divergence of therapeutic utility based on stilbene stereochemistry. Note that Tamoxifen is a triphenylethylene derivative, a structural evolution of the stilbene scaffold.

Synthetic Architectures: Controlling the Bridge

For a medicinal chemist, the primary challenge is not constructing the rings, but controlling the stereochemistry of the alkene bridge.

The Heck Coupling (Trans-Selective)

The Mizoroki-Heck reaction is the industry standard for generating (E)-stilbenes. It tolerates a wide range of functional groups, which is essential when synthesizing poly-methoxylated derivatives.

  • Mechanism: Pd(0) oxidative addition to an aryl halide, followed by syn-insertion into the styrene double bond, and subsequent syn-beta-hydride elimination.

  • Why it works: The steric bulk of the palladium intermediate drives the reaction toward the thermodynamically stable trans product to minimize eclipse interactions during elimination.

The Wittig Reaction (Cis-Selective)

To access the cis-configuration required for Combretastatin analogs, the Wittig reaction is preferred.

  • Protocol: Reaction of a benzyltriphenylphosphonium salt (ylide) with a benzaldehyde.

  • Control: Using unstabilized ylides under salt-free conditions (using bases like NaHMDS or LiHMDS) at low temperatures (-78°C) favors the kinetic (Z)-product.

Structure-Activity Relationships (SAR)[2][3][4]

Oncology: The Combretastatin Class

Combretastatin A-4 (CA-4) is the gold standard for stilbene-based vascular disrupting agents (VDAs).

  • Ring A: Requires a 3,4,5-trimethoxy substitution pattern. This mimics the A-ring of colchicine and is non-negotiable for high affinity to the tubulin colchicine site.

  • Ring B: The 3'-hydroxy-4'-methoxy substitution is optimal. The phenolic -OH provides a handle for prodrug formation (e.g., phosphate esters) to improve solubility.

  • The Bridge: Must be cis.[1] Reduction to a single bond (dihydrostilbene) or isomerization to trans results in a >100-fold loss of cytotoxicity.

Metabolic Stability: The Resveratrol Paradox

Resveratrol exhibits potent in vitro activity but poor in vivo efficacy due to rapid metabolism.

  • Metabolic Liability: The 3, 5, and 4' hydroxyl groups are rapid targets for glucuronidation and sulfation in the liver.

  • The Solution (Pterostilbene): Methylating the 3 and 5 hydroxyls (creating Pterostilbene) blocks these conjugation sites. This modification increases lipophilicity and oral bioavailability from ~20% (Resveratrol) to ~80% (Pterostilbene).

Data Comparison: Pharmacokinetic Optimization
PropertyResveratrolPterostilbeneCombretastatin A-4
Primary Target SIRT1, AMPK, COX-2SIRT1, AMPK, PPAR

Tubulin (Colchicine Site)
Key Substituents 3,5,4'-OH3,5-OMe, 4'-OH3,4,5-OMe (Ring A)
Bioavailability (Oral) Low (~20%)High (~80%)N/A (Administered IV as prodrug)
Half-life (

)
~14 min~105 minShort (rapid clearance)
Clinical Status Nutraceutical / TrialsNutraceutical / TrialsPhase II/III (as Fosbretabulin)

Detailed Experimental Protocols

Protocol A: Stereoselective Synthesis of (E)-3,5-Dimethoxystilbene (Heck Coupling)

Objective: Synthesis of a resveratrol analog backbone.

Reagents:

  • 3,5-Dimethoxyiodobenzene (1.0 equiv)

  • Styrene (1.2 equiv)

  • Pd(OAc)

    
     (0.05 equiv)
    
  • Tri-o-tolylphosphine (0.1 equiv) - Ligand to stabilize Pd and promote trans-selectivity.

  • Triethylamine (2.0 equiv) - Base to sponge up HI.

  • Acetonitrile (Solvent)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Oxygen inhibits the catalytic cycle and oxidizes the phosphine ligand.

  • Mixing: Add 3,5-dimethoxyiodobenzene (5 mmol) and styrene (6 mmol) to acetonitrile (20 mL).

  • Catalyst Addition: Add triethylamine, Pd(OAc)

    
    , and P(o-tol)
    
    
    
    .
  • Reflux: Heat the mixture to 85°C for 12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1). Look for the disappearance of the iodide.

  • Workup: Cool to RT. Filter through a celite pad to remove Palladium black. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from hot ethanol. The trans-isomer crystallizes readily, while any minor cis-impurities remain in the mother liquor.

Protocol B: Tubulin Polymerization Inhibition Assay

Objective: Validate the mechanism of action for a new stilbene derivative.

Reagents:

  • Purified Tubulin protein (>99% pure, porcine brain source).

  • GTP (Guanosine triphosphate).

  • Test Compound (dissolved in DMSO).

  • Paclitaxel (Stabilizer control) and Nocodazole (Depolymerizer control).

Procedure:

  • Preparation: Prepare tubulin buffer (80 mM PIPES, 2 mM MgCl

    
    , 0.5 mM EGTA, pH 6.9). Keep everything on ice (4°C).
    
  • Mixture: Dilute tubulin to 3 mg/mL in buffer containing 1 mM GTP.

  • Dosing: Add 10

    
    L of test compound (final conc. 5-10 
    
    
    
    M) to a 96-well plate pre-warmed to 37°C.
  • Initiation: Add 100

    
    L of the cold tubulin/GTP mixture to the wells.
    
  • Measurement: Immediately place in a spectrophotometer heated to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis:

    • Normal Polymerization: Sigmoidal curve (Lag phase

      
       Elongation 
      
      
      
      Plateau).
    • Stilbene Effect: A flat line or significantly reduced slope indicates inhibition of assembly (depolymerization).

Biological Mechanism Visualization

The following diagram details the signaling cascade triggered by Combretastatin-class stilbenes.

CA4_Mechanism Drug Combretastatin A-4 (Phosphate Prodrug) Activation Phosphatase Cleavage (In vivo) Drug->Activation Target Bind to β-Tubulin (Colchicine Site) Activation->Target Effect1 Microtubule Depolymerization Target->Effect1 Effect2 Cytoskeleton Collapse Effect1->Effect2 Outcome1 G2/M Cell Cycle Arrest Effect2->Outcome1 Outcome2 Vascular Shutdown (Endothelial Cell Retraction) Effect2->Outcome2 Apoptosis Apoptosis / Necrosis Outcome1->Apoptosis Outcome2->Apoptosis

Figure 2: Mechanism of Action for Combretastatin A-4, highlighting the dual pathway of direct cytotoxicity and vascular disruption.

Future Outlook: Hybridization and Nanotechnology

The future of stilbene medicinal chemistry lies in overcoming the "druggability" issues of the scaffold.

  • Hybrids: Linking the stilbene scaffold with other pharmacophores (e.g., artemisinin-stilbene hybrids) to tackle multi-drug resistant malaria and cancer.

  • Prodrugs: Beyond phosphates, amino acid conjugates (e.g., glycine-stilbene) are being explored to target specific transporters (PEPT1) for enhanced oral absorption.

  • Nanodelivery: Encapsulating hydrophobic stilbenes in liposomes or polymeric nanoparticles to prevent rapid metabolism and improve tumor accumulation via the EPR (Enhanced Permeability and Retention) effect.

References

  • Pettit, G. R., et al. (1987). "Antineoplastic agents.[1][2][3][4] 122. Constituents of Combretum caffrum." Canadian Journal of Chemistry.

  • Pettit, G. R., & Lippert, J. W. (2000).[5] "Antineoplastic Agents 429. Synthesis of the Combretastatin A-1 and Combretastatin B-1 Prodrugs." Anti-Cancer Drug Design.

  • Remsberg, C. M., et al. (2008).[6] "Pharmacometrics of pterostilbene: preclinical pharmacokinetics and metabolism, anticancer, antiinflammatory, antioxidant and analgesic activity." Phytotherapy Research.

  • Kapetanovic, I. M., et al. (2011). "Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats."[7] Cancer Chemotherapy and Pharmacology.

  • Sengupta, S., et al. (2002). "Synthesis of Symmetrical trans-Stilbenes by a Double Heck Reaction." Organic Syntheses.

  • Cirla, A., & Mann, J. (2003). "Combretastatins: from natural products to drug discovery."[8] Natural Product Reports.

Sources

The Rising Therapeutic Potential of Pyridinyl-Stilbene Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Fusion of Stilbene Scaffolds with Pyridinyl Moieties

Stilbenes, a class of naturally occurring polyphenolic compounds, have long captured the attention of the scientific community due to their diverse and potent biological activities.[1][2][3][4] The quintessential example, resveratrol, found in grapes and other plants, is renowned for its antioxidant, anti-inflammatory, and cardioprotective properties.[5] However, the therapeutic application of natural stilbenes is often hampered by limitations such as low bioavailability and metabolic instability. This has spurred the exploration of synthetic derivatives designed to enhance their pharmacological profiles.[5][6]

A particularly promising strategy in this endeavor is the incorporation of a pyridine ring into the stilbene scaffold, giving rise to pyridinyl-stilbene compounds. The pyridine moiety, a "privileged structure" in medicinal chemistry, is a key component in numerous approved drugs and is known to modulate a wide array of pharmacological activities, including anticancer, antimicrobial, and antidiabetic effects.[7] This strategic hybridization aims to leverage the biological activities of both the stilbene and pyridine cores, leading to novel compounds with potentially superior efficacy and drug-like properties. This guide provides an in-depth technical overview of the burgeoning field of pyridinyl-stilbene research, with a focus on their significant anticancer and neuroprotective activities, supported by mechanistic insights and detailed experimental methodologies.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Pyridinyl-stilbene derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a range of cancer cell lines.[1][7][8][9] Their mechanisms of action are multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Dual Inhibition of LSD1 and HDAC: A Synergistic Approach

Certain pyridinyl-stilbene compounds have been identified as potent dual inhibitors of Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylases (HDACs).[7] Both LSD1 and HDACs are epigenetic modifiers that play crucial roles in regulating gene expression and are frequently dysregulated in cancer. Their simultaneous inhibition can lead to a synergistic antitumor effect. For instance, compound 5m has shown potent inhibitory activity against both LSD1 and HDAC, translating to significant antiproliferative effects in MGC-803 and HCT-116 cancer cell lines.[7] Notably, this compound exhibited superior in vitro anticancer potency against a panel of gastric cancer cell lines compared to established inhibitors like ORY-1001 and SP-2509, with IC50 values in the sub-micromolar range.[7]

Table 1: Anticancer Activity of Representative Pyridinyl-Stilbene Compounds

CompoundTarget Cancer Cell Line(s)IC50 (µM)Mechanism of ActionReference
5m MGC-803, HCT-1160.23 - 1.56Dual LSD1/HDAC inhibition[7]
PS2g K562 (Chronic Myeloid Leukemia)1.46Not specified[7][8][9]
Compound 19 PC-3 (Prostate Cancer), MCF-7 (Breast Cancer)12.38 ± 6.83, 14.52 ± 2.21Not specified[1]
Targeting Tyrosine Kinases in Hematological Malignancies

The unregulated signal transduction by tyrosine kinases is a hallmark of certain cancers, such as Chronic Myeloid Leukemia (CML).[7] Pyridine-containing stilbene derivatives have been designed based on the structure of piceatannol, a natural protein-tyrosine kinase inhibitor.[7] These compounds have been shown to be competitive inhibitors of p56lck, a tyrosine kinase involved in T-cell signaling, with respect to ATP.[7] This suggests their potential for the treatment of CML and other malignancies driven by aberrant tyrosine kinase activity. A notable example is the C-3 pyridine-based stilbene PS2g , which displays potent antiproliferative activity against K562 cells with high selectivity towards normal cells, making it a promising lead for CML therapy.[7][8][9]

Disruption of Microtubule Dynamics

Some pyridinyl-stilbene analogs of combretastatin, a natural stilbene known to inhibit tubulin polymerization, have been synthesized.[10] These compounds have demonstrated improved solubility and cytotoxic activity, inducing cell cycle arrest at the G2/M phase and apoptosis.[10] By interfering with the dynamics of microtubules, which are essential for cell division, these compounds effectively halt the proliferation of cancer cells.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of pyridinyl-stilbene compounds on cancer cell lines.

1. Cell Seeding:

  • Culture cancer cells (e.g., K562, MDA-MB-231) in appropriate media until they reach logarithmic growth phase.

  • Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

2. Compound Treatment:

  • Prepare a series of dilutions of the pyridinyl-stilbene compounds in the cell culture medium.

  • After the 24-hour incubation, remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e-g., a known anticancer drug).

  • Incubate the plate for another 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

  • After incubation, carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram: Anticancer Mechanisms of Pyridinyl-Stilbenes

anticancer_mechanisms cluster_mechanisms Pyridinyl-Stilbene Compounds cluster_outcomes Cellular Outcomes LSD1_HDAC Dual LSD1/HDAC Inhibition Apoptosis Apoptosis LSD1_HDAC->Apoptosis Proliferation Decreased Cell Proliferation LSD1_HDAC->Proliferation Tyr_Kinase Tyrosine Kinase Inhibition (e.g., p56lck) Tyr_Kinase->Proliferation Tubulin Tubulin Polymerization Inhibition CellCycleArrest Cell Cycle Arrest (G2/M Phase) Tubulin->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Diverse anticancer mechanisms of pyridinyl-stilbene compounds.

Neuroprotective Activity: A Multifunctional Approach to Alzheimer's Disease

Neurodegenerative diseases like Alzheimer's are characterized by complex pathologies, including protein aggregation, oxidative stress, and neuronal cell death.[11][12][13][14] Pyridinyl-stilbene derivatives are being rationally designed as multifunctional agents to simultaneously target several of these pathological features.[11][12][15]

Targeting Metal-Mediated Neurotoxicity and Amyloid-β Aggregation

Transition metal ions such as copper, iron, and zinc are known to promote the aggregation of amyloid-β (Aβ) peptides, a key event in Alzheimer's disease.[11][12] Azo-stilbene and pyridine-amine hybrid molecules have been developed with a dual purpose: the stilbene moiety interacts with Aβ, while the pyridine-amine component acts as a metal chelator.[11][12][15] These compounds can sequester metal ions from Aβ-metal complexes, thereby disrupting the aggregation process and mitigating metal-induced oxidative stress.[11][12][15]

Inhibition of Acetylcholinesterase and Radical Scavenging

In addition to their anti-aggregation properties, these multifunctional pyridinyl-stilbene compounds have been shown to inhibit acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine.[11][12] This action can help to improve cognitive function in Alzheimer's patients. Furthermore, they possess the ability to scavenge free radicals, which contributes to their overall neuroprotective effects by reducing oxidative damage in the brain.[11][12]

Experimental Workflow: Evaluating Neuroprotective Pyridinyl-Stilbenes

neuroprotection_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo/Ex Vivo Studies Synthesis Rational Design & Organic Synthesis Characterization Spectroscopic Characterization (NMR, MS, IR) Synthesis->Characterization Metal_Chelation Metal Chelation Assay (e.g., UV-Vis Titration) Characterization->Metal_Chelation Abeta_Aggregation Aβ Aggregation Assay (e.g., ThT Fluorescence) Characterization->Abeta_Aggregation AChE_Inhibition AChE Inhibition Assay (Ellman's Method) Characterization->AChE_Inhibition Radical_Scavenging Radical Scavenging Assay (e.g., DPPH) Characterization->Radical_Scavenging Cytotoxicity Cytotoxicity Assay (e.g., on neuronal cells) Characterization->Cytotoxicity BBB_Permeability Blood-Brain Barrier Permeability Assessment Cytotoxicity->BBB_Permeability Animal_Models Evaluation in Animal Models of Alzheimer's Disease BBB_Permeability->Animal_Models

Caption: Workflow for evaluating neuroprotective pyridinyl-stilbenes.

Other Potential Biological Activities

Beyond their well-documented anticancer and neuroprotective effects, pyridinyl-stilbene compounds have shown promise in other therapeutic areas.

  • Antimicrobial and Antifungal Activity: Several novel stilbene derivatives containing a pyridine moiety have been synthesized and evaluated for their antimicrobial potential.[1] Some of these compounds exhibited significant activity against P. aeruginosa and the fungus C. albicans, with minimum inhibitory concentrations (MICs) comparable to standard drugs like ampicillin and nystatin.[1]

  • Antioxidant Properties: The stilbene scaffold is inherently associated with antioxidant activity, and pyridinyl-stilbene derivatives are no exception.[1] Certain compounds have demonstrated good antioxidant properties, which can contribute to their overall therapeutic effects in various diseases.[1]

  • Anti-inflammatory Effects: Stilbenes are known to exert anti-inflammatory effects by modulating pathways such as NF-κB and MAPKs.[6][16][17] The incorporation of a pyridine ring, which is also found in some anti-inflammatory agents, suggests that pyridinyl-stilbenes could be potent anti-inflammatory molecules.[18][19] They may inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[6][16]

Conclusion and Future Directions

The amalgamation of the stilbene scaffold with the pyridine ring has proven to be a highly effective strategy in the development of novel therapeutic agents. Pyridinyl-stilbene compounds have demonstrated significant potential in oncology and neurodegenerative diseases, with promising activities also observed in antimicrobial and anti-inflammatory applications. The versatility of their chemical structure allows for fine-tuning of their biological activities and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

  • Elucidation of Detailed Mechanisms: While several mechanisms of action have been proposed, further studies are needed to fully understand the molecular targets and signaling pathways modulated by these compounds.

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will be crucial for optimizing the potency, selectivity, and drug-like properties of pyridinyl-stilbene derivatives.[2]

  • In Vivo Efficacy and Safety: Promising lead compounds identified in in vitro studies need to be rigorously evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of New Therapeutic Areas: Given their diverse biological activities, the potential of pyridinyl-stilbenes in other disease areas, such as cardiovascular diseases and metabolic disorders, warrants investigation.

References

  • Design, synthesis, and cytotoxic activity of pyridine-based stilbenes. (2023). Natural Product Research, 38(1), 1-10. [Link]

  • Rana, M., Cho, H. J., Arya, H., Bhatt, T., Bhar, K., Sharma, A. K., & Mirica, L. M. (2022). Azo-Stilbene and Pyridine–Amine Hybrid Multifunctional Molecules to Target Metal-Mediated Neurotoxicity and Amyloid-β Aggregation in Alzheimer's Disease. Inorganic Chemistry, 61(27), 10294-10309. [Link]

  • Chandrasekara Reddy, G., Shiva Prakash, S., & Diwakar, L. (2014). Stilbene heterocycles: Synthesis, antimicrobial, antioxidant and anticancer activities. The Pharma Innovation Journal, 3(12), 1-6. [Link]

  • Rana, M., Cho, H. J., Arya, H., Bhatt, T., Bhar, K., Sharma, A. K., & Mirica, L. M. (2022). Novel Azo-Stilbene and Pyridine-Amine Hybrid Multifunctional Molecules to Target Metal Mediated Neurotoxicity and Amyloid-β Aggregation in Alzheimer's disease. ChemRxiv. [Link]

  • Rana, M., Cho, H. J., Arya, H., Bhatt, T., Bhar, K., Sharma, A. K., & Mirica, L. M. (2022). Novel Azo-Stilbene and Pyridine-Amine Hybrid Multifunctional Molecules to Target Metal Mediated Neurotoxicity and Amyloid-β Aggregation in Alzheimer's disease. ResearchGate. [Link]

  • Maj, E., & Wietrzyk, J. (2020). More Than Resveratrol: New Insights into Stilbene-Based Compounds. Molecules, 25(15), 3423. [Link]

  • Ma, Z., Han, X., Jiang, C., Liu, K., & Li, G. (2023). Design, synthesis, and cytotoxic activity of pyridine-based stilbenes. Natural Product Research, 1-10. [Link]

  • Rana, M., Cho, H. J., Arya, H., Bhatt, T., Bhar, K., Sharma, A. K., & Mirica, L. M. (2022). Azo-Stilbene and Pyridine-Amine Hybrid Multifunctional Molecules to Target Metal-Mediated Neurotoxicity and Amyloid-β Aggregation in Alzheimer's Disease. ResearchGate. [Link]

  • Rana, M., Cho, H. J., Arya, H., Bhatt, T., Bhar, K., Sharma, A. K., & Mirica, L. M. (2022). Azo-Stilbene and Pyridine-Amine Hybrid Multifunctional Molecules to Target Metal-Mediated Neurotoxicity and Amyloid-β Aggregation in Alzheimer's Disease. Inorganic Chemistry, 61(27), 10294-10309. [Link]

  • Zarrabi, M., & Zarei, M. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances, 14(33), 23685-23720. [Link]

  • Zarrabi, M., & Zarei, M. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances, 14(33), 23685-23720. [Link]

  • Ma, Z., Han, X., Jiang, C., Liu, K., & Li, G. (2023). Design, synthesis, and cytotoxic activity of pyridine-based stilbenes. Natural Product Research, 1-10. [Link]

  • Zarrabi, M., & Zarei, M. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances, 14(33), 23685-23720. [Link]

  • Karan Kumar, B., Ratnakar Reddy, K., & Achaiah, G. (2019). SYNTHESIS OF NEW STILBENE DERIVATIVES AS CYTOTOXIC AGENTS. ResearchGate. [Link]

  • Rana, M., Cho, H. J., Arya, H., Bhatt, T., Bhar, K., Sharma, A. K., & Mirica, L. M. (2022). Azo-Stilbene and Pyridine−Amine Hybrid Multifunctional Molecules to Target Metal-Mediated Neurotoxicity and Amyloid‑β Aggregation in Alzheimer's Disease. The Mirica Group. [Link]

  • Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. (2023). Molecules, 28(20), 7078. [Link]

  • Chen, Y., Li, M., Wang, X., He, L., Yang, G., & Hu, J. (2021). Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways. Molecules, 26(17), 5174. [Link]

  • Rauf, A., Imran, M., Butt, M. S., Nadeem, M., Peters, D. G., & Mubarak, M. S. (2017). Anticancer Activity of Stilbene-Based Derivatives. Chemistry & Biodiversity, 14(5). [Link]

  • Stilbenes from Vine Extracts: Therapeutic Potential and Mechanisms. (2023). Molecules, 28(17), 6296. [Link]

  • Stilbene-based p38 inhibitors characterized by a vicinal 4-fluorophenyl/4-pyridine motif. ResearchGate. [Link]

  • Roy, A., Singh, A. K., & Singh, S. (2023). Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview. Molecules, 28(9), 3824. [Link]

  • Perri, M. R., Pellegrino, M., Aquaro, S., Cavaliere, F., Lupia, C., Uzunov, D., ... & Statti, G. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway. Molecules, 28(9), 3949. [Link]

  • Akihisa, T., Zhang, J., Yasukawa, K., Kimura, Y., & Ukiya, M. (2005). Stilbene compounds are specific inhibitors of the superoxide anion generation catalyzed by xanthine oxidase. Bioorganic & Medicinal Chemistry, 13(21), 5979-5984. [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Journal of Research in Medical Sciences, 19(5), 459-462. [Link]

  • Pyridine derivatives 46a–50 reported as anti-inflammatory agents. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine via Palladium-Catalyzed Heck Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals requiring a high-purity synthesis protocol for {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine (also known as 4-(4-aminostyryl)pyridine).

The protocol prioritizes the Heck Cross-Coupling reaction due to its superior stereoselectivity for the (E)-isomer and operational simplicity compared to multi-step condensation/reduction routes.

Executive Summary & Chemical Context

The target molecule, {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine , features a "push-pull" electronic structure with an electron-donating amine and an electron-withdrawing pyridine ring connected by a conjugated ethylene bridge. This structure exhibits significant nonlinear optical (NLO) properties and fluorescence solvatochromism, making it a critical probe for amyloid fibril detection and a precursor for photosensitive materials.[1]

Retrosynthetic Strategy

While Knoevenagel condensation (4-picoline + 4-aminobenzaldehyde) is chemically possible, it often suffers from low yields due to the incompatibility of the free amine with aggressive condensation catalysts (e.g., acetic anhydride).

Selected Route: The Mizoroki-Heck reaction between 4-vinylpyridine and 4-bromoaniline .

  • Why: Direct formation of the C-C bond with high (E)-stereoselectivity (thermodynamic control).[2]

  • Catalytic Logic: Palladium(0) inserts into the Ar-Br bond.[2] The resulting organopalladium species adds to the vinylpyridine.[1] The electron-deficient nature of the pyridine ring directs the arylation to the terminal (

    
    ) carbon, ensuring the correct regiochemistry.
    

Critical Reagents & Equipment

Reagent Specifications
ReagentMW ( g/mol )Equiv.RoleCritical Purity Note
4-Bromoaniline 172.021.0ElectrophileStore in dark; recrystallize if brown/oxidized.
4-Vinylpyridine 105.141.2OlefinUnstable. Must be distilled to remove inhibitors (e.g., hydroquinone) immediately before use. Store at -20°C.
Palladium(II) Acetate 224.510.02 (2 mol%)Pre-catalystOrange/brown powder. Avoid black clumps (Pd metal).[1]
Tri-o-tolylphosphine 304.370.04 (4 mol%)LigandBulky ligand prevents Pd-black precipitation and enhances stability.
Triethylamine (Et3N) 101.192.5BaseMust be dry.[1] Scavenges HBr.
DMF (N,N-Dimethylformamide) 73.09SolventSolventAnhydrous. Degas with N2/Ar to remove O2.
Equipment
  • Schlenk line or N2/Ar gas manifold.[1]

  • Heavy-walled pressure vial or round-bottom flask with reflux condenser.

  • Magnetic stir bar (egg-shaped for high viscosity).

  • Oil bath (silicone oil) set to 100–110°C.

Detailed Experimental Protocol

Phase A: Reaction Setup (Inert Atmosphere)
  • Catalyst Pre-complexation: In a dry Schlenk tube, combine Pd(OAc)2 (4.5 mg, 0.02 mmol) and Tri-o-tolylphosphine (12.2 mg, 0.04 mmol).[1]

  • Solvent Addition: Add anhydrous DMF (2 mL) via syringe. Stir at room temperature for 10 minutes until the solution turns a clear yellow/orange, indicating the formation of the active Pd(0)-phosphine complex.

  • Substrate Addition:

    • Add 4-Bromoaniline (172 mg, 1.0 mmol) to the reaction vessel.

    • Add Triethylamine (350 µL, 2.5 mmol).

    • Crucial Step: Add 4-Vinylpyridine (126 mg, 1.2 mmol) last to prevent premature polymerization.

  • Degassing: Perform three freeze-pump-thaw cycles OR bubble dry Nitrogen through the solution for 15 minutes. Oxygen is the primary cause of reaction failure (Pd black formation).

Phase B: Reaction & Monitoring
  • Heating: Seal the vessel and heat to 100°C in the oil bath.

  • Duration: Stir vigorously for 12–24 hours .

  • Monitoring: Check via TLC (DCM:MeOH 95:5).

    • Starting Material (SM): 4-Bromoaniline (higher Rf, UV active).

    • Product: Highly fluorescent spot (lower Rf than SM).[1]

    • Note: If the reaction turns black and conversion stops, add an additional 1 mol% catalyst/ligand solution.[1]

Phase C: Workup & Purification[1]
  • Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) (20 mL).

  • Wash:

    • Wash organic layer with Water (3 x 15 mL) to remove DMF and Et3N salts.[1]

    • Wash with Brine (1 x 10 mL).[1]

  • Drying: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel (230–400 mesh).[1]

    • Eluent: Gradient of DCM to DCM:MeOH (95:5) .

    • Tip: Pre-wash the silica column with 1% Et3N in DCM to prevent the pyridine moiety from streaking (tailing) on the acidic silica.[1]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this synthesis, highlighting the critical role of the bulky phosphine ligand and the stereoselective elimination step.

HeckMechanism Start Pd(OAc)2 + P(o-tol)3 ActiveCat Active Catalyst Pd(0)L2 Start->ActiveCat Reduction in situ OxAdd Oxidative Addition Ar-Pd(II)-Br ActiveCat->OxAdd + 4-Bromoaniline Coordination Olefin Coordination (4-Vinylpyridine) OxAdd->Coordination Insertion Migratory Insertion (Carbopalladation) Coordination->Insertion Regioselective (Beta) BetaElim Beta-Hydride Elimination (Stereoselective Step) Insertion->BetaElim Syn-Elimination ProductRel Product Release (E)-Isomer BetaElim->ProductRel Regen Reductive Elimination (Base Assisted) BetaElim->Regen Pd(II)-H Species Regen->ActiveCat + Et3N (Base)

Caption: Catalytic cycle of the Heck reaction. The bulky P(o-tol)3 ligand stabilizes the Pd(0) species, while the beta-hydride elimination ensures the formation of the thermodynamically stable (E)-alkene.

Quality Control & Characterization

Verify the identity and purity of the synthesized compound using the following parameters.

Expected Data
  • Appearance: Yellow to orange crystalline solid.[1]

  • Melting Point: 238–240°C.[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • The hallmark of the (E)-isomer is the coupling constant (

      
      ) of the vinylic protons.
      
    • 
       8.48 (d, 
      
      
      
      Hz, 2H, Py-H)[1]
    • 
       7.45 (d, 
      
      
      
      Hz, 2H, Py-H)[1]
    • 
       7.35 (d, 
      
      
      
      Hz, 2H, Ar-H)[1]
    • 
       7.30 (d, 
      
      
      
      Hz
      , 1H, Vinyl-H)
      
      
      Critical Validation (Trans)
    • 
       6.95 (d, 
      
      
      
      Hz
      , 1H, Vinyl-H)
      
      
      Critical Validation (Trans)
    • 
       6.60 (d, 
      
      
      
      Hz, 2H, Ar-H)[1]
    • 
       5.50 (s, 2H, NH2)[1]
      
Workflow Diagram

Workflow Prep PREP Distill 4-VP Degas DMF React REACTION 100°C, 12-24h N2 Atmosphere Prep->React Workup WORKUP EtOAc/H2O Wash pH Neutral React->Workup Purify PURIFICATION Silica Column (1% Et3N treated) Workup->Purify Validate VALIDATION NMR (J=16Hz) MP Check Purify->Validate

Caption: Operational workflow for the synthesis, emphasizing the critical distillation and column pretreatment steps.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Reaction Catalyst poisoning (O2) or inactive 4-VP.Ensure rigorous degassing.[1] Distill 4-vinylpyridine to remove polymerization inhibitors.[1]
Pd Black Formation Instability of Pd(0) at high temp.[1]Increase ligand loading (P(o-tol)3) to 1:4 ratio vs Pd. Ensure temperature does not exceed 110°C.
Cis/Trans Mixture Isomerization during workup.[1]Avoid prolonged exposure to light (wrap flasks in foil).[1] If mixture exists, reflux with a catalytic amount of Iodine (I2) in toluene to drive to thermodynamic (E)-isomer.
Tailing on Column Pyridine interaction with silica.[1]Add 1% Triethylamine to the eluent or use Alumina (neutral) instead of Silica.

References

  • Heck Reaction Mechanism & Conditions: Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[1] Chemical Reviews, 100(8), 3009–3066.[1]

  • Synthesis of Styrylpyridines (General Protocols): Karthikeyan, P., et al. (2009).[1] Synthesis and biological evaluation of some novel 4-styrylpyridines. Tetrahedron, 65(4), 811-821.[1]

  • Ligand-Free Approaches (Alternative): Shi, C., et al. (2012).[1] Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids.[3] Journal of Chemical Research, 36(6), 322-325.[1]

  • Compound Data (PubChem): National Center for Biotechnology Information.[1] (2023).[1][4][5][6][7] PubChem Compound Summary for CID 5302725, {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine.[8]

Sources

Application Notes and Protocols for the Purification of {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine, a stilbene derivative incorporating a pyridine ring, is a compound of significant interest in medicinal chemistry and materials science due to its potential applications stemming from its unique electronic and structural properties. The biological activities and material characteristics of such compounds are intrinsically linked to their purity. Synthetic procedures, such as the Wittig or Heck reactions commonly employed for stilbene synthesis, often yield crude products contaminated with unreacted starting materials, catalysts, and reaction byproducts.[1][2][3] Therefore, a robust purification protocol is paramount to obtaining high-purity {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine for subsequent research and development.

This application note provides a comprehensive guide to the purification of {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine using recrystallization, a fundamental and highly effective technique for the purification of crystalline solids. The protocol herein is designed to be a self-validating system, emphasizing not just the procedural steps but also the underlying chemical principles that govern the purification process.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound in a given solvent at different temperatures. The ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature. Conversely, impurities should either be sparingly soluble in the hot solvent or highly soluble in the cold solvent. This differential solubility allows for the selective crystallization of the desired compound upon cooling, while the impurities remain in the solution (mother liquor).

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine, its structure, featuring both a polar amine group and a pyridine nitrogen, as well as a larger nonpolar aromatic backbone, suggests that a polar protic solvent would be a suitable choice. Based on literature precedents for the recrystallization of the structurally similar compound 4-aminostilbene, ethanol is a promising candidate.

Potential Impurities in the Synthesis of {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine

To devise an effective purification strategy, it is crucial to anticipate the potential impurities that may be present in the crude product. Common synthetic routes to stilbene derivatives include the Wittig and Heck reactions.

  • Wittig Reaction: A frequent byproduct of the Wittig reaction is triphenylphosphine oxide. Additionally, unreacted aldehyde (e.g., 4-aminobenzaldehyde) or the phosphonium salt may be present.[4][5]

  • Heck Reaction: The Heck reaction may result in the formation of regioisomers, such as the 1,1-diarylethylene, and residual palladium catalyst.[6][7]

The recrystallization protocol described below is designed to effectively remove these and other potential process-related impurities.

Recrystallization Protocol for {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine

This protocol outlines the single-solvent recrystallization of {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine from ethanol.

Materials and Equipment:
  • Crude {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum source

Experimental Workflow Diagram:

Caption: Workflow for the recrystallization of {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine.

Step-by-Step Procedure:
  • Dissolution: Place the crude {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine into an Erlenmeyer flask. Add a minimal amount of ethanol and a magnetic stir bar. Gently heat the mixture on a hot plate with continuous stirring. Add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery yield.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be carried out quickly to prevent premature crystallization. Preheat the filtration funnel and the receiving flask to maintain the solution's temperature.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-insulating surface. Slow cooling is essential for the formation of large, well-defined crystals, which are less likely to occlude impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor which contains the dissolved impurities. It is important to use cold solvent to minimize the loss of the desired product.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a crystalline solid.

Purity Assessment and Characterization

The success of the recrystallization process must be validated through rigorous analytical techniques.

Data Presentation:
ParameterExpected Outcome
Appearance Crystalline solid
Melting Point A sharp melting point is indicative of high purity. The literature value should be consulted for comparison.
Purity (by HPLC) ≥98%
Spectroscopic Data Consistent with the structure of {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine.
Analytical Protocols:
  • Melting Point Determination: The melting point of the purified compound should be determined using a calibrated melting point apparatus. A sharp melting range (typically < 2 °C) is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product and for quantifying any remaining impurities. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with a modifier such as formic acid or trifluoroacetic acid) is a good starting point for method development.[8] The purity is typically determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of the purified compound. The spectra should be compared with known reference spectra if available.[9] Quantitative NMR (qNMR) can also be employed for an accurate determination of purity against a certified internal standard.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The PubChem database indicates a molecular weight of 196.25 g/mol for {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine.[9]

Troubleshooting

IssuePossible CauseSuggested Solution
No crystals form - Too much solvent was used.- The solution is not sufficiently supersaturated.- Evaporate some of the solvent to increase the concentration and allow the solution to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Oiling out The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.- Add more hot solvent to the oiled-out mixture until a clear solution is obtained, then cool slowly.- Try a different solvent or a solvent mixture with a lower boiling point.
Low recovery yield - Too much solvent was used.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is preheated for hot filtration.- Cool the solution in an ice bath for a longer period to maximize precipitation.
Poor crystal quality The solution cooled too quickly.- Allow the solution to cool slowly and undisturbed at room temperature before placing it in an ice bath.

Conclusion

The recrystallization protocol detailed in this application note provides a reliable and effective method for the purification of {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine. By carefully selecting the solvent and controlling the cooling rate, researchers can obtain a high-purity crystalline product suitable for a wide range of applications in drug development and materials science. The purity of the final product should always be rigorously assessed using appropriate analytical techniques to ensure the integrity of subsequent experimental results.

References

  • Allie-cid, S., et al. (2016). 13C NMR and LC-MS Profiling of Stilbenes from Elicited Grapevine Hairy Root Cultures. Journal of Natural Products, 79(11), 2893-2901. Available from: [Link]

  • Hartwell, L. H., et al. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules, 26(4), 1045. Available from: [Link]

  • Heinrich, M. R. (2025). Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes. ResearchGate. Available from: [Link]

  • Laakso, S., et al. (2025). Rapid chemical characterisation of stilbenes in the root bark of Norway spruce by off-line HPLC/DAD-NMR. ResearchGate. Available from: [Link]

  • Bandyopadhyay, D., et al. (2002). SYNTHESIS OF SYMMETRICAL trans-STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Organic Syntheses, 79, 93. Available from: [Link]

  • Novotná, P., et al. (2026). Stilbenes in Carex acuta and Carex lepidocarpa. Molecules, 31(1), 1. Available from: [Link]

  • Allie-cid, S., et al. (2016). 13C NMR and LC-MS Profiling of Stilbenes from Elicited Grapevine Hairy Root Cultures - Journal of Natural Products. Figshare. Available from: [Link]

  • Becker, H.-D. (1983). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium. Available from: [Link]

  • Nerz, D. (2012, March 31). The Wittig Reaction Synthesis of Stlbene. YouTube. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine. PubChem. Available from: [Link]

  • Dembinski, R. (2004). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. ORBi. Available from: [Link]

  • Wiley-VCH. (2010). 1 Stilbenes Preparation and Analysis. Wiley-VCH. Available from: [Link]

  • Rossi, R. A., et al. (2014). Room-Temperature and Transition-Metal-Free Mizoroki–Heck-type Reaction. Synthesis of E-Stilbenes by Photoinduced C–H Functionalization. The Journal of Organic Chemistry, 79(18), 8689-8700. Available from: [Link]

  • Guitry, A., et al. (2020). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 208, 112774. Available from: [Link]

  • Yaglioglu, H. G., et al. (2020). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. Available from: [Link]

  • Whitcombe, N. J., et al. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. Available from: [Link]

  • Kumar, A., et al. (2017). Synthetic approaches toward stilbenes and their related structures. Future Medicinal Chemistry, 9(12), 1435-1463. Available from: [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. The Royal Society of Chemistry. Available from: [Link]

  • United States Patent Office. (1954). Method in purifying trans-stilbene. U.S. Patent No. 2,674,636. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, Y., et al. (2021). Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthrenes and their[6][8] H-shift isomers. Chemical Science, 12(45), 15096-15103. Available from: [Link]

  • Yaglioglu, H. G., et al. (2020). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. Available from: [Link]

  • Wikipedia. (n.d.). Pyridine. Wikipedia. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Tris(4-(pyridin-4-yl)phenyl)amine. PubChem. Available from: [Link]

  • Chen, C.-H., et al. (2024). Synthesis of 2-(pyridylvinyl)chromen-4-ones and their N-oxide analogs for assessment of their biological activities as anticancer agents. Archiv der Pharmazie, 357(4), e2300445. Available from: [Link]

  • Google Patents. (n.d.). CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone.
  • SciELO México. (2018). 1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity. SciELO México. Available from: [Link]

  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.

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Column chromatography method for purifying pyridine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Column Chromatography of Pyridine Derivatives

Authored by: A Senior Application Scientist

Introduction

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal and industrial chemistry, with pyridine derivatives being particularly prominent in a vast array of FDA-approved drugs.[1][2] Their synthesis invariably produces crude mixtures containing starting materials, byproducts, and reagents. Consequently, robust purification is not merely a procedural step but a critical process that ensures the efficacy, safety, and reliability of the final active pharmaceutical ingredient (API).[3][4]

Column chromatography is a cornerstone technique for the purification of these organic compounds, prized for its versatility in separating closely related molecules.[5][6] However, the unique chemical nature of pyridine derivatives presents specific challenges. Their basicity and polarity can lead to problematic interactions with standard stationary phases, resulting in poor separation, peak tailing, and low recovery.[7]

This application note provides a comprehensive, in-depth guide to developing and executing column chromatography methods for the purification of pyridine derivatives. It moves beyond a simple list of procedural steps to explain the underlying chemical principles, empowering researchers to make informed decisions, troubleshoot common issues, and achieve optimal purity.

Core Principles: The Pyridine-Silica Interaction

The primary challenge in the chromatography of pyridine derivatives stems from the interaction between the basic nitrogen atom of the pyridine ring and the acidic surface of the most common stationary phase, silica gel (SiO₂).

  • The Stationary Phase: Silica gel's surface is covered with silanol groups (Si-OH). These groups are weakly acidic and can form strong, non-ideal interactions (both hydrogen bonds and acid-base interactions) with basic analytes.[7]

  • The Analyte: Most pyridine derivatives have a pKa in the range of 5-6, making them basic enough to interact strongly with these silanol sites.[7]

This strong interaction leads to several common problems:

  • Peak Tailing: The analyte molecules that interact with the highly active silanol sites are retained longer than the bulk of the molecules, leading to asymmetric, tailing peaks. This significantly reduces resolution and the purity of collected fractions.[7]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound may not elute from the column at all, resulting in poor or no recovery.[8]

  • Degradation: The acidic nature of the silica surface can cause the degradation of sensitive pyridine derivatives.[7][8]

Understanding this central interaction is the key to developing a successful purification strategy. The goal is to create a chromatographic system where the desired separation by polarity is the dominant retention mechanism, while the problematic silanol interactions are suppressed.

Method Development: A Strategic Approach

A successful purification is built on the rational selection of the stationary phase, mobile phase, and sample loading technique.

Stationary Phase Selection

While standard silica gel is the default, its properties must be managed. For particularly sensitive or basic compounds, alternatives should be considered.

Stationary PhaseKey Characteristics & Use CaseAdvantagesDisadvantages
Silica Gel (SiO₂) (230-400 mesh) Standard choice for normal-phase chromatography. Separates compounds based on polarity.[5]Inexpensive, versatile, well-understood.Acidic surface leads to tailing and degradation of basic compounds.[7]
Deactivated Silica Gel Silica gel treated with a reagent (e.g., water or a base) to cap the most active silanol sites.Reduces tailing and risk of degradation for sensitive compounds.[8]Deactivation can be inconsistent; may alter selectivity.
Alumina (Al₂O₃) Available in neutral, basic, or acidic forms. Basic alumina is useful for purifying very acid-sensitive basic compounds.Less acidic than silica; good for certain separations.Activity can be highly dependent on water content; less predictable than silica.
Reversed-Phase Silica (e.g., C18) Non-polar stationary phase used with polar mobile phases (e.g., water/acetonitrile). Primarily for HPLC.[9]High resolution; excellent for polar pyridines.[10]More expensive; requires different solvent systems; not typical for bulk flash chromatography.

Recommendation: Start with standard flash-grade silica gel. If significant tailing or low recovery is observed via preliminary Thin Layer Chromatography (TLC), consider using an amine-modified mobile phase before switching to an alternative stationary phase.

Mobile Phase (Eluent) Optimization

The mobile phase is the most powerful tool for controlling the separation and mitigating unwanted interactions.

A. Solvent System Selection The choice of solvents is determined by the polarity of the target compound. A common starting point for many organic compounds is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).[5] The optimal ratio is determined empirically using TLC.

The Goal of TLC:

  • Aim for a retention factor (Rƒ) of 0.2-0.4 for the target compound. This generally ensures the compound will elute from the column in a reasonable volume without being excessively diluted.

  • Ensure there is a clear separation (ΔRƒ) between the target spot and major impurities.

B. Suppressing Silanol Interactions with Additives This is the most critical step for successful pyridine derivative purification. Adding a small amount of a competing base to the mobile phase effectively "shields" the analyte from the acidic silanol sites.[7]

AdditiveTypical ConcentrationMechanism of ActionConsiderations
Triethylamine (TEA) 0.1 - 1.0% (v/v)Acts as a strong competing base, preferentially binding to active silanol sites and preventing the pyridine derivative from interacting with them.[7]Highly effective. Has a boiling point of 89°C, which can complicate removal under vacuum.
Pyridine 0.1 - 0.5% (v/v)The same molecule as the parent ring system, it acts as a weaker competing base.Useful if TEA is too strong or reactive. Easier to remove on a rotary evaporator than TEA.
Ammonia ~1% of 7N NH₃ in MeOHA volatile base that can be added to polar solvent systems (e.g., DCM/MeOH).Can significantly alter polarity. Best for more polar compounds. Volatility makes it easy to remove.

Expert Tip: Always add the chosen additive to both the solvent system used for TLC analysis and the bulk eluent for the column. Failure to do so will result in a mismatch between the TLC prediction and the column's actual performance.

Detailed Purification Protocol

This protocol outlines a standard workflow for purifying a pyridine derivative using flash column chromatography with a silica/TEA-modified eluent system.

Workflow Overview

G Crude Crude Reaction Mixture TLC 1. TLC Analysis (e.g., Hex/EtOAc + 0.5% TEA) Crude->TLC Prep 2. Column Preparation (Slurry Packing) TLC->Prep Determine Solvent System Load 3. Sample Loading (Dry Loading Recommended) Prep->Load Elute 4. Elution & Fraction Collection Load->Elute Analyze 5. Fraction Analysis (TLC) Elute->Analyze Collect in Test Tubes Combine 6. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evap 7. Solvent Evaporation (Rotary Evaporator) Combine->Evap Pure Pure Pyridine Derivative Evap->Pure

Caption: General workflow for pyridine derivative purification.

Step 1: Preliminary TLC Analysis
  • Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Prepare several small beakers with potential eluent systems. For example:

    • 9:1 Hexane:Ethyl Acetate + 0.5% TEA

    • 7:3 Hexane:Ethyl Acetate + 0.5% TEA

    • 1:1 Hexane:Ethyl Acetate + 0.5% TEA

  • Spot the crude mixture on TLC plates and develop one in each solvent system.

  • Visualize the plates (e.g., under UV light at 254 nm) and identify the system that gives the target compound an Rƒ of ~0.3 and good separation from impurities. Note the sharp, symmetrical spot shape, confirming the effectiveness of the TEA.

Step 2: Column Preparation (Wet Slurry Method)
  • Select a Column: Choose a glass column with a stopcock. The amount of silica should be 50-100 times the weight of the crude sample.

  • Plug the Column: Securely place a small plug of cotton or glass wool at the bottom of the column, using a long glass rod to tamp it down gently.[11]

  • Add Sand: Add a ~1 cm layer of sand on top of the plug to create a flat base.[11]

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your chosen eluent (e.g., 7:3 Hex/EtOAc + 0.5% TEA) to create a pourable, milkshake-like slurry. Stir well to remove air bubbles.[6]

  • Pack the Column: Clamp the column vertically. With the stopcock closed, pour the slurry into the column. Open the stopcock to allow solvent to drain (collect and reuse this solvent) while continuously tapping the side of the column gently to ensure the silica packs down into a uniform, stable bed without cracks or air bubbles.[5][6]

  • Finalize Packing: Once all the silica has settled, allow the solvent to drain until it is just level with the top of the silica bed. Do NOT let the column run dry.[11] Add another ~1 cm layer of sand on top to protect the silica surface from disturbance during solvent addition.[5]

Step 3: Sample Loading (Dry Loading Method)

Dry loading is superior for compounds that are not very soluble in the eluent, as it leads to a more concentrated starting band and better separation.

  • Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., Dichloromethane).

  • Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.

  • Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder remains.

  • Carefully add this powder to the top of the prepared column.[12]

  • Gently tap the column to settle the powder and carefully add the eluent.

Step 4: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., in test tubes, collecting 10-20 mL per fraction). If using flash chromatography, apply gentle air pressure to the top of the column to achieve a solvent flow rate of about 2 inches/minute.[6]

  • Continuously add fresh eluent to the top of the column, ensuring the silica bed never runs dry.

Step 5: Analysis of Fractions
  • Systematically spot every second or third fraction onto a TLC plate.

  • Develop the TLC plate in the eluent system.

  • Visualize the plate to identify which fractions contain the pure target compound, which contain mixtures, and which are empty.

Step 6: Isolation
  • Combine all fractions that contain only the pure product into a clean, pre-weighed round-bottom flask.[11]

  • Remove the solvent using a rotary evaporator to yield the purified pyridine derivative.[5]

Troubleshooting Common Issues

Even with a well-designed protocol, problems can arise. A systematic approach to troubleshooting is essential.

G cluster_0 Without Additive cluster_1 With Additive Pyridine Basic Pyridine Derivative Interaction Strong Acid-Base Interaction Pyridine->Interaction NoTailing Result: Symmetrical Peak Pyridine->NoTailing Elutes Normally Silanol Acidic Silanol Site (Si-OH) Silanol->Interaction Block Silanol Site Blocked Tailing Result: Peak Tailing Interaction->Tailing TEA Competing Base (Triethylamine) TEA->Block

Caption: Mitigation of peak tailing by a competing base.

ProblemProbable Cause(s)Recommended Solution(s)
Streaky/Tailing Spots on TLC Strong interaction with silica; insufficient or no basic additive.[7]Add or increase the concentration of TEA or pyridine (0.1-1.0%) to the TLC and column eluent.
Poor Separation (Co-elution) Eluent is too polar; sample band was too diffuse.[7]Decrease the polarity of the eluent (e.g., from 7:3 to 8:2 Hex:EtOAc). Ensure sample is loaded in a minimal volume or use dry loading.
Compound Won't Elute Eluent is not polar enough; irreversible adsorption.[8]Gradually increase the polarity of the eluent (gradient elution). If still stuck, consider deactivating the silica or using alumina.
Low Mass Recovery Compound is irreversibly adsorbed or degraded on the column.[7]Confirm compound stability on silica with a 2D TLC test. Use a mobile phase additive. If degradation is confirmed, switch to a less acidic stationary phase like neutral alumina.
Cracked or Dry Column Bed Improper packing; solvent level dropped below the silica surface.This is often unrecoverable. The column must be repacked carefully, ensuring the bed is always submerged in solvent.[12]

Conclusion

The successful purification of pyridine derivatives by column chromatography is highly achievable but requires a specific understanding of their basic nature. The primary cause of most purification issues—peak tailing, poor resolution, and low recovery—is the strong interaction between the pyridine nitrogen and acidic silanol groups on the silica gel surface. This issue can be effectively and reliably overcome by modifying the mobile phase with a small percentage of a competing base, such as triethylamine. By combining this chemical insight with careful technique in column packing, sample loading, and fraction analysis, researchers can consistently achieve high purity for a wide range of pyridine-based compounds, accelerating research and drug development workflows.

References

  • Column Chromatography Procedures. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex. Retrieved from [Link]

  • How to run column chromatography. (n.d.). Unknown Source. Retrieved from [Link]

  • Column Chromatography | Operation Guide for Chemistry Experiments. (n.d.). Kyoto University. Retrieved from [Link]

  • Column Chromatography Theory. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]

  • Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography. (2019, February 7). ResearchGate. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography. (n.d.). Column Chromatography. Retrieved from [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026, January 24). PMC. Retrieved from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate. Retrieved from [Link]

  • An Assessment of Stationary Phase Selectivity in SFC. (2022, June 1). LCGC International. Retrieved from [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 6). SciSpace. Retrieved from [Link]

  • Pyridine: Synthesis, Swiss-ADME and Applications. (2024, May 5). IJNRD. Retrieved from [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PMC. Retrieved from [Link]

  • Purification method of pyridine and pyridine derivatives. (2012, March 13). Google Patents.
  • Method for pyridine amine derivative. (2015, July 20). Chromatography Forum. Retrieved from [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025, March 10). MDPI. Retrieved from [Link]

  • preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (2021, May 25). HETEROCYCLES. Retrieved from [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025, October 28). Der Pharma Chemica. Retrieved from [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). PMC. Retrieved from [Link]

  • Pyridine and GC Capillary Column, is it safe? (2021, March 26). ResearchGate. Retrieved from [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). Unknown Source. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). Chemistry - University of Rochester. Retrieved from [Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024, August 13). Chromatography Online. Retrieved from [Link]

  • Pyridine: Chemistry and Applications. (n.d.). Scribd. Retrieved from [Link]

  • A concise review on some synthetic routes and applications of pyridine scaffold compounds. (2025, August 10). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common side products in the synthesis of pyridinyl-stilbenes.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products & Impurities

Status: Active | Updated: 2026-02-19 Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

The synthesis of pyridinyl-stilbenes (styrylpyridines) presents unique challenges compared to standard stilbenes due to the basicity and coordinating ability of the pyridine nitrogen. This guide addresses the three most critical impurity profiles: regio-isomers (branched vs. linear) in Heck couplings, stereoisomers (


 vs. 

)
in Wittig olefinations, and catalyst poisoning artifacts.

Module 1: Regioselectivity in Heck Couplings

The Issue: Formation of the "Branched" Isomer (1,1-disubstituted alkene) instead of the desired "Linear" (


)-Styrylpyridine.
Technical Analysis

In the Heck reaction between vinylpyridines and aryl halides, the regiochemical outcome is dictated by the electronic nature of the pyridine ring and the ligand environment.

  • Mechanism: The pyridine ring is electron-deficient. In 2-vinylpyridine, the nitrogen atom can coordinate to Palladium (Pd), directing the aryl group insertion to the

    
    -position (internal carbon) rather than the 
    
    
    
    -position (terminal carbon). This "Chelation Control" leads to the unwanted branched isomer [1].
  • Side Product:

    
    -Arylvinylpyridine (Gem-disubstituted alkene).
    
Visualizing the Pathway (Graphviz)

The following diagram illustrates the bifurcation point in the catalytic cycle where ligand choice determines the product outcome.

HeckRegio Substrate Vinylpyridine + Ar-X Pd_Complex Pd(II)-Alkene Complex Substrate->Pd_Complex Coordination Path_A Neutral Pathway (Monodentate Ligands) Pd_Complex->Path_A Steric Control Path_B Cationic Pathway (Bidentate Ligands/Additives) Pd_Complex->Path_B Electronic Control Linear Linear Product (Target: E-Styrylpyridine) Path_A->Linear Major Branched Branched Side Product (Impurity: 1,1-Disubstituted) Path_A->Branched Minor Path_B->Linear Exclusive

Figure 1: Mechanistic bifurcation in Heck coupling. Switching to cationic pathways (Path B) via bidentate ligands suppresses the branched impurity.

Troubleshooting Protocol
  • Switch Ligands: Replace monodentate phosphines (

    
    ) with bidentate ligands like dppb  (1,4-Bis(diphenylphosphino)butane). The bite angle of dppb disfavors the transition state leading to the branched isomer [2].
    
  • Add Silver Salts: Addition of

    
     or 
    
    
    
    promotes the cationic mechanism, which strongly favors the linear product due to electronic repulsion between the aryl-Pd species and the electron-deficient pyridine ring.

Module 2: Stereochemical Control (The -Isomer Problem)

The Issue: Contamination with (


)-Styrylpyridine (cis-isomer) during Wittig or Horner-Wadsworth-Emmons (HWE) reactions.
Technical Analysis

While HWE reactions generally favor (


)-alkenes, the presence of the pyridine ring can destabilize the oxaphosphetane intermediate, leading to erosion of stereoselectivity. Furthermore, styrylpyridines are photochromic ; exposure to ambient light during purification can isomerize the pure (

) product back to a thermodynamic equilibrium containing 10-20% (

) isomer [3].
Corrective Workflow: Iodine-Catalyzed Isomerization

If your crude NMR shows a mixture of


, do not attempt difficult chromatographic separation immediately. Use this chemical rectification step.[1]

Protocol:

  • Dissolve the crude

    
     mixture in Toluene or DCM (0.1 M).
    
  • Add 5 mol% Iodine (

    
    ) .
    
  • Stir under ambient light (or a 100W tungsten lamp) at reflux (Toluene) or RT (DCM) for 2-4 hours.

  • Mechanism: Iodine adds reversibly to the double bond, breaking the

    
    -system and allowing free rotation. Elimination of iodine reforms the double bond, thermodynamically trapping the molecule in the more stable (
    
    
    
    ) configuration [4].
  • Workup: Wash with saturated

    
     (sodium thiosulfate) to remove iodine, then extract.
    

Module 3: Chemoselectivity & Catalyst Poisoning

The Issue: Reaction stalling or formation of Pyridinium salts.

Common Side Products
SymptomProbable Side ProductCause
Precipitate forms immediately N-Alkyl Pyridinium Salt Reaction of Pyridine-N with alkyl halide electrophiles (if present).
Pd Black formation Inactive Pd-Pyridine Complex Pyridine nitrogen displaces phosphine ligands, deactivating the catalyst (Poisoning).
Low Yield (Suzuki) Protodeboronation Product Hydrolytic cleavage of the C-B bond in pyridinyl-boronic acids before coupling occurs.
Preventing Catalyst Poisoning

The pyridine nitrogen is a strong


-donor. It competes with phosphine ligands for the Pd center.
  • Solution: Use "ligand-less" conditions with Pd(OAc)2 in DMF or NMP at elevated temperatures (

    
    ). The solvent acts as a weak ligand, and the high temperature promotes ligand dissociation, preventing the "dead" Pd-Pyridine complex from freezing the cycle [5].
    

FAQ: Rapid Troubleshooting

Q1: I am seeing a large amount of Triphenylphosphine Oxide (TPPO) co-eluting with my product. How do I remove it?

  • A: TPPO is a notorious side product of Wittig reactions.

    • Method A: Dissolve the crude residue in minimal warm toluene, then add cold hexanes. TPPO usually precipitates out; filter it off.

    • Method B: Use ZnCl2 complexation. Add anhydrous

      
       (2 equiv) in ethanol. It forms a coordinate complex with TPPO that precipitates, leaving your styrylpyridine in solution.
      

Q2: My Suzuki coupling with 2-pyridylboronic acid failed completely.

  • A: 2-Pyridylboronic acids are extremely unstable and prone to rapid protodeboronation (losing the boron group).

    • Fix: Switch to MIDA boronates or Trifluoroborate salts (

      
      ) . These slow-release reagents protect the boron center from hydrolysis until the transmetallation step.
      

Q3: Why does my product turn yellow/orange on the bench?

  • A: Styrylpyridines can undergo [2+2] photocycloaddition in the solid state or concentrated solution under UV/visible light, forming cyclobutane dimers. Store all purified products in amber vials wrapped in foil.

References

  • Regioselectivity in Heck Reactions of Vinylpyridines

    • Citation: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
    • Context: Explains the electronic bias of heterocycles in Pd-c
  • Ligand Effects on Regiocontrol

    • Citation: Cabri, W., & Candiani, I. (1995). Recent developments and new perspectives in the Heck reaction. Accounts of Chemical Research, 28(1), 2-7.
    • Context: Details the use of bidentate ligands to enforce cationic p
  • Photoisomerization of Stilbene Analogs

    • Citation: Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes. Chemical Reviews, 91(3), 415-458.
    • Context: Comprehensive review of the photo-equilibrium mechanisms.
  • Iodine-Catalyzed Isomerization Protocol

    • Citation: Yamashita, S. (1961).[2] Iodine-catalyzed Thermal cis-trans Isomerization of Stilbene. Bulletin of the Chemical Society of Japan, 34(7), 972-976.

    • Context: The foundational kinetic study establishing the efficiency of Iodine for thermodynamic equilibr
  • Palladium Poisoning by Pyridines

    • Citation: Glorius, F. (2008). C–H Activation of Heterocycles. Topics in Organometallic Chemistry, 24.
    • Context: Discusses the mechanism of N-coordination deactivating Pd catalysts and str

Sources

Technical Support: Troubleshooting Purity Issues in {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Problem

You are likely encountering purity issues with {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine (also known as 4-(4-aminostyryl)pyridine). This molecule presents a "perfect storm" for purification difficulties due to three inherent chemical characteristics:

  • Photoswitching (E/Z Isomerism): The stilbene-like vinyl bridge is highly susceptible to photoisomerization. Ambient lab light can convert the thermodynamically stable (E)-isomer into the (Z)-isomer, which appears as an oily impurity or a secondary peak in HPLC.

  • Dual Basicity: It contains two basic nitrogen centers (pyridine and aniline), causing it to streak (tail) aggressively on standard silica gel, leading to poor separation.

  • Polymerization Potential: The vinyl bridge, particularly if derived from 4-vinylpyridine in a Heck reaction, is prone to radical polymerization, creating "tars" that trap the product.

This guide provides autonomous troubleshooting modules to isolate the specific cause of your low purity and correct it.

Module 1: Diagnostic & Reaction Optimization

Q1: My crude product is a dark, sticky tar. How do I prevent this?

Diagnosis: This is likely oligomerization of the vinyl group or oxidative decomposition of the aniline, common in Heck couplings or high-temperature condensations.

The Fix (Upstream):

  • Radical Inhibition: If using the Heck route (4-vinylpyridine + 4-iodoaniline), add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) or Hydroquinone (1-2 mol%) to the reaction mixture. This prevents the vinylpyridine from polymerizing before coupling.

  • Atmosphere Control: The aniline moiety is oxidation-sensitive at high temperatures (

    
    ). Rigorous deoxygenation (Argon sparging for 15 mins) is non-negotiable.
    
Q2: My Mass Spec shows a major peak at [M+43] instead of [M+1]. What happened?

Diagnosis: Unintended Acetylation. If you synthesized this via the condensation of 4-picoline (4-methylpyridine) and 4-aminobenzaldehyde using acetic anhydride (a common method for styrylpyridines), you have acetylated the amine to form the acetamide.

The Fix: You must perform a hydrolysis step.

  • Reflux the crude solid in 10% HCl/Ethanol for 2–4 hours.

  • Neutralize with NaOH to precipitate the free amine.

Module 2: The Isomer Crisis (E vs. Z)

Q3: NMR shows a second set of doublets with a smaller coupling constant ( ). Is this an impurity?

Diagnosis: This is the (Z)-isomer . The desired (E)-isomer typically exhibits a coupling constant of


 across the vinyl bridge. The (Z)-isomer forms upon exposure to light.

The Fix (Isomerization Protocol): You can convert the mixture back to the thermodynamic (E)-isomer chemically.

  • Dissolve the mixture in Toluene or DCM.

  • Add a catalytic crystal of Iodine (

    
    )  (approx 1-2 mol%).
    
  • Stir at reflux (or room temp with sunlight exposure, ironically) for 2 hours.

  • Wash with saturated Sodium Thiosulfate (

    
    ) to remove iodine.
    
  • Crucial: Wrap all subsequent flasks/columns in aluminum foil.

Module 3: Purification Protocols (Downstream)

Q4: The compound streaks on TLC and column chromatography. How do I fix the separation?

Diagnosis: The basic nitrogens interact with the acidic silanols on the silica gel, causing peak broadening.

The Fix:

  • Pre-treat Silica: Slurry your silica gel in the mobile phase containing 1% Triethylamine (Et3N) before packing the column.

  • Mobile Phase: Use DCM:Methanol (95:5) + 0.5% Et3N.[1] The amine blocks the active sites, allowing your product to elute cleanly.

Q5: Is there a "Self-Validating" purification method without using a column?

Yes. Because the molecule is amphoteric (acid-soluble), you can use an Acid-Base Swing Extraction . This is the most robust method for high purity.

Protocol: Acid-Base Swing Extraction
  • Dissolution: Dissolve crude organic solid in DCM (Dichloromethane).

  • Acid Extraction: Extract the DCM layer with 1M HCl (aq) (

    
    ).
    
    • Mechanism:[2][3][4] The pyridine and aniline become protonated (

      
      , 
      
      
      
      ) and move into the water phase. Non-basic impurities (tars, unreacted halides) stay in the DCM.
  • Wash: Wash the combined aqueous acidic layer with fresh DCM (

    
    ) to remove trapped organics.
    
  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Observation: The product will precipitate as a yellow/orange solid.

  • Recovery: Extract the cloudy aqueous mixture with DCM or Ethyl Acetate . Dry over

    
     and evaporate.
    

Visual Troubleshooting Guides

Figure 1: Purification Decision Tree

Use this logic flow to determine the correct purification strategy based on your crude material's state.

PurificationStrategy Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Tar Dark/Sticky Tar StateCheck->Tar Gooey Solid Solid/Powder StateCheck->Solid Crystalline Trituration Triturate w/ Cold Ethanol or Ether Tar->Trituration Remove oligomers Solubility Soluble in 1M HCl? Solid->Solubility AcidBase Acid-Base Swing Extraction Solubility->AcidBase Yes (Preferred) Column Amine-Treated Silica Chromatography Solubility->Column No (Complex Mix) Final Pure (E)-Isomer AcidBase->Final Trituration->Solubility Column->Final

Caption: Decision matrix for isolating 4-(4-aminostyryl)pyridine based on crude physical properties.

Figure 2: The Isomerization Cycle

Understanding the relationship between light, heat, and catalysts is vital for maintaining the desired (E)-geometry.

Isomerization E_Iso (E)-Isomer (Thermodynamic) Target Z_Iso (Z)-Isomer (Kinetic/Photo) Impurity E_Iso->Z_Iso UV/Vis Light (hv) Photoisomerization Z_Iso->E_Iso Iodine (cat) / Heat or Dark Thermal Relaxation

Caption: The reversible cycle of photoisomerization. Keep samples in the dark to prevent the red arrow path.

Summary Data & Specifications

ParameterSpecification / ValueNotes
Formula

Molecular Weight 196.25 g/mol
Appearance Yellow to Orange SolidColor depends on crystal packing and purity.

NMR (Vinyl)

ppm (

)

confirms (E).

indicates (Z).
Solubility DMSO, Methanol, DCM, Dilute AcidInsoluble in water at neutral pH.
Storage Amber Vial ,

, Inert Gas
Light and oxidation sensitive.

References

  • Heck Reaction Mechanism & Conditions

    • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345–390.
  • Photoisomerization of Styrylpyridines

    • Fei, T., et al. (2024). Synthesis of 2-(pyridylvinyl)chromen-4-ones and their N-oxide analogs.... Archiv der Pharmazie.[5][6]

  • Physical Properties (pKa & Spectra)

    • PubChem Compound Summary for CID 5302725.[7]

  • Purification of Aminopyridines

    • Google Patents: Method for purification of aminopyridine deriv

Sources

Technical Support Center: Optimizing Solvent Conditions for Stilbene Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stilbene derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important class of molecules. As a Senior Application Scientist, I have seen firsthand how solvent selection can be the pivotal factor that dictates the success or failure of a synthesis, influencing everything from reaction rate and yield to stereoselectivity and impurity profiles.

This document moves beyond simple protocol recitation. It is structured to provide deep, mechanistic insights into why a particular solvent system is chosen and how to troubleshoot common issues by rationally modifying your reaction environment.

Troubleshooting Guide: Common Issues & Solvent-Based Solutions

This section addresses specific experimental failures and provides a systematic approach to resolving them through solvent optimization.

Problem 1: Low or No Product Yield

This is the most frequent issue encountered. Before re-evaluating catalysts or reagents, a thorough analysis of the solvent environment is critical.

Possible Causes & Recommended Solutions:

  • Poor Solubility of Reactants: The fundamental principle of "corpuscles non agunt nisi soluta" (substances do not react unless dissolved) holds true. If one or more of your starting materials, reagents, or catalysts has limited solubility in the chosen solvent at the reaction temperature, the reaction will be slow or may not proceed at all.[1]

    • Solution 1: Increase Solvent Polarity. For many common syntheses like the Heck or Suzuki coupling, polar aprotic solvents are essential. If you are using a less polar solvent like toluene or THF and observing poor conversion, consider switching to DMF, NMP, or DMSO. These solvents possess high dielectric constants capable of dissolving a wide range of organic molecules and inorganic salts (like the bases used in Heck reactions).[2]

    • Solution 2: Employ a Solvent Mixture. A co-solvent system can fine-tune the polarity and solvating power. For instance, in Mizoroki-Heck reactions, an aqueous/organic mixture (e.g., H₂O/EtOH) can be highly effective, especially under microwave irradiation, offering a greener alternative.[3]

    • Solution 3: Utilize Phase-Transfer Catalysis (PTC). When reactants are partitioned between two immiscible phases (e.g., an aqueous base and an organic substrate), a phase-transfer catalyst is essential.[4] Catalysts like tetrabutylammonium bromide (TBAB) or crown ethers can shuttle reactive anions (like hydroxide or carbonate) into the organic phase, dramatically accelerating the reaction.[5] This is particularly effective for Knoevenagel condensations and some Wittig reaction variants.[5][6]

  • Undesirable Side Reactions: The solvent can promote unwanted chemical pathways that consume starting materials.

    • Solution: Match Solvent to Reaction Mechanism. In the Knoevenagel condensation of p-nitro toluene with benzaldehyde, the competitive Cannizzaro reaction can be a major issue. Utilizing a solid-liquid phase transfer catalysis system can favor the desired condensation over the Cannizzaro side reaction, leading to yields >90%.[5]

  • Catalyst Deactivation or Precipitation: Homogeneous catalysts, such as those based on palladium for Heck reactions, must remain dissolved and active.

    • Solution: Choose a Coordinating Solvent. Solvents like N-methylpyrrolidinone (NMP) not only dissolve the catalyst but can also act as ligands, stabilizing the active catalytic species and preventing precipitation or degradation.[2]

Problem 2: Poor Stereoselectivity (Incorrect E/Z Ratio)

For many biological applications, isolating the correct stereoisomer (typically the E or trans-isomer) is crucial. The solvent environment plays a profound role in directing the stereochemical outcome, especially in the Wittig and related olefination reactions.[7][8]

Possible Causes & Recommended Solutions:

  • Instability of Wittig Ylide (for Z-selectivity): Non-stabilized ylides react quickly and irreversibly under kinetic control, typically favoring the cis or Z-alkene.

    • Solution: Use Aprotic, Non-polar Solvents. To maximize Z-selectivity with non-stabilized ylides, use solvents like THF, diethyl ether, or toluene. These solvents do not solvate the intermediate betaine as strongly, promoting rapid formation and collapse of the cis-oxaphosphetane.

  • Equilibration of Intermediates (for E-selectivity): Stabilized ylides (e.g., those with adjacent electron-withdrawing groups) react more slowly, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate.

    • Solution 1: Employ Polar Protic Solvents. Solvents like methanol or ethanol can stabilize the charged intermediates of the Wittig reaction through hydrogen bonding, facilitating the equilibration process that leads to the E-alkene.[9] However, be cautious as protic solvents can also protonate the ylide, reducing its reactivity.[10][11]

    • Solution 2: Use Polar Aprotic Solvents. For the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig, polar aprotic solvents like THF or DMF are commonly used with bases such as NaH or KOtBu to afford high E-selectivity.[7]

Problem 3: Difficulty with Product Purification

Challenges during workup and purification can often be traced back to the reaction conditions.

Possible Causes & Recommended Solutions:

  • Isomerization on Silica Gel: Stilbenes, particularly the trans isomer, can isomerize to the cis form on acidic silica gel during column chromatography.[12]

    • Solution: Optimize the Reaction to Maximize Purity. The best way to avoid purification-induced isomerization is to have a cleaner crude product to begin with. Choose solvent conditions that minimize side products and maximize stereoselectivity, reducing the need for extensive chromatography. If chromatography is unavoidable, consider neutralizing the silica gel with triethylamine (~0.1-1% in the eluent) to prevent acid-catalyzed isomerization.[12]

  • Product is Insoluble in Workup Solvents: The high stability and planarity of many trans-stilbene derivatives can lead to poor solubility, making extraction and recrystallization difficult.[1][13]

    • Solution: Plan Your Solvent Sequence. Select a reaction solvent that is easily removed under vacuum. For the workup, use a solvent system that effectively partitions your product from impurities. For recrystallization, a careful screening of solvent/anti-solvent pairs is necessary. Dichloromethane/methanol or toluene/hexane are common starting points.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity fundamentally impact stilbene synthesis?

Solvent polarity affects reactions in two primary ways: solubility and transition state stabilization.

  • Solubility: As discussed, reactants must be in the same phase to react efficiently. A solvent's polarity must be matched to the polarity of the starting materials and reagents.

  • Transition State Stabilization: The polarity of the solvent can selectively stabilize or destabilize the transition state of a reaction, thereby altering its rate. For reactions that proceed through charged intermediates or transition states (common in many C-C bond-forming reactions), a more polar solvent will lower the activation energy and accelerate the reaction.[14] For example, in the Knoevenagel condensation, Rodriguez et al. found that the higher the polarity of the solvent, the higher the reaction rate, with ethanol showing the highest activity.[14]

Q2: When should I choose a polar protic vs. a polar aprotic solvent?

The choice depends entirely on the reaction mechanism and the nature of your nucleophile or base.

  • Polar Protic Solvents (e.g., H₂O, Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[15][16] They excel at solvating both cations and anions. However, this strong solvation of anions (nucleophiles/bases) can "cage" them, reducing their reactivity.[10] Therefore, protic solvents are often favored in reactions that proceed via carbocation intermediates (Sₙ1-type mechanisms) but can be detrimental to reactions requiring a strong, unencumbered nucleophile (Sₙ2-type mechanisms).[15][17]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents have dipoles but lack O-H or N-H bonds.[15] They are excellent at solvating cations but leave anions relatively "naked" and highly reactive. This makes them the solvents of choice for many reactions that rely on strong nucleophiles or bases, such as the Wittig, Heck, and HWE reactions.[2][7][8][11]

Q3: What specific solvent considerations are there for the most common stilbene syntheses?

Synthesis MethodTypical SolventsKey Considerations & Rationale
Wittig Reaction THF, Toluene, DMF, MethanolStereoselectivity is paramount. Aprotic solvents (THF, Toluene) favor Z-isomers with non-stabilized ylides. Protic (Methanol) or polar aprotic (DMF) solvents can promote equilibration to the more stable E-isomer with stabilized ylides.[7][8][9]
Heck Reaction NMP, DMF, AcetonitrileRequires a polar aprotic solvent to dissolve the palladium catalyst, aryl halide, and inorganic base. The solvent often acts as a ligand to stabilize the active Pd(0) species.[2][18]
McMurry Reaction THF, DMEThis reductive coupling of carbonyls uses low-valent titanium. Aprotic ether solvents are crucial as they solubilize the intermediate titanium-pinacolate complexes and facilitate the electron transfer steps without being reduced themselves.[19][20][21]
Perkin Reaction Acetic Anhydride, QuinolineOften run at high temperatures. The reaction can sometimes be performed using the acid anhydride reagent as the solvent.[7][22]
Knoevenagel Condensation Ethanol, Toluene with PTCReaction rate is highly dependent on solvent polarity.[14] Ethanol is often effective. For immiscible reactants, a two-phase system (e.g., Toluene/water) with a phase-transfer catalyst (PTC) is an excellent strategy to overcome solubility barriers.[5]

Q4: Can you illustrate a decision-making process for solvent selection?

Certainly. The following diagram outlines a logical workflow for selecting an appropriate solvent system for a generic stilbene synthesis.

Solvent_Selection_Workflow Start Define Synthesis Goal (Target Stilbene, Desired Isomer) Reaction_Type Select Synthetic Route (e.g., Wittig, Heck, McMurry) Start->Reaction_Type Solubility_Check Assess Solubility of All Reactants & Reagents Reaction_Type->Solubility_Check Consult Literature for Precedent Solvent_Class Choose Solvent Class (Protic vs. Aprotic) Solubility_Check->Solvent_Class Ensure Homogeneous Mixture Possible Specific_Solvent Select Specific Solvent (e.g., THF, DMF, EtOH) Solvent_Class->Specific_Solvent Based on Mechanism & Stereochemical Goal Optimization Troubleshoot & Optimize (Co-solvents, PTC, Temperature) Specific_Solvent->Optimization Run Initial Experiment Success Successful Synthesis Optimization->Success Achieved Goals Failure Low Yield / Poor Selectivity Optimization->Failure Goals Not Met Failure->Solubility_Check Re-evaluate Conditions

Caption: Workflow for rational solvent selection in stilbene synthesis.

Troubleshooting Decision Tree

When a reaction fails, use this decision tree to diagnose potential solvent-related issues systematically.

Troubleshooting_Tree start Reaction Issue: Low Yield or Selectivity solubility Are all components soluble at reaction temp? start->solubility sol_yes Yes solubility->sol_yes Yes sol_no No solubility->sol_no No polarity Is solvent polarity appropriate for the mechanism? pol_yes Yes polarity->pol_yes Yes pol_no No polarity->pol_no No side_reactions Are there signs of side reactions? (e.g., color change) side_yes Yes side_reactions->side_yes Yes side_no No side_reactions->side_no No sol_yes->polarity action_sol Action: Increase solvent polarity, use co-solvent, or add PTC. sol_no->action_sol pol_yes->side_reactions action_pol Action: Switch class (protic/aprotic) or fine-tune polarity. pol_no->action_pol action_side Action: Change solvent to one known to disfavor side reaction. side_yes->action_side end_node Continue investigating non-solvent factors (reagents, temp, catalyst). side_no->end_node

Caption: Decision tree for troubleshooting failed stilbene syntheses.

References

  • D. P. L. Green, et al. (2018). Phase transfer methodology for the synthesis of substituted stilbenes under Knoevenagel condensation condition. ResearchGate. Available at: [Link]

  • S. S. Bari, et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • M.-L. Wang & C.-C. Ou. (2011). Kinetic study of stilbene synthesis with benzyltriphenylphosphonium bromide as phase transfer catalyst. Taylor & Francis Online. Available at: [Link]

  • L. Djakovitch & A. F. Noels. (2005). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. ORBi. Available at: [Link]

  • S. Bouzayani, et al. (2016). Synthesis of stilbene derivatives 139. ResearchGate. Available at: [Link]

  • A. B. K. Z. Zuki. (2007). CHAPTER 2. STILBENE SYNTHESIS 2.1. Brief overview of stilbene monomer syntheses. UM Students' Repository. Available at: [Link]

  • M. E. Gonzalez-Lopez, et al. (2017). An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. National Institutes of Health (NIH). Available at: [Link]

  • A. M. G. D. A. G. S. Rego, et al. (2011). Synthesis of Substituted Stilbenes via the Knoevenagel Condensation. PMC. Available at: [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]

  • H. W. Schertl. (2001). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium. Available at: [Link]

  • E. E. Gurel, et al. (2021). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. Available at: [Link]

  • E. E. Gurel, et al. (2021). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. Available at: [Link]

  • Wikipedia. (2023). (E)-Stilbene. Wikipedia. Available at: [Link]

  • P. Chanee, et al. (2023). Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species. MDPI. Available at: [Link]

  • Wikipedia. (2023). McMurry reaction. Wikipedia. Available at: [Link]

  • Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Scribd. Available at: [Link]

  • M. K. Pandey, et al. (2020). Synthetic approaches toward stilbenes and their related structures. PMC. Available at: [Link]

  • M. E. Gonzalez-Lopez, et al. (2017). Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • A. Hubert, et al. (2016). 13C NMR and LC-MS Profiling of Stilbenes from Elicited Grapevine Hairy Root Cultures. Journal of Natural Products. Available at: [Link]

  • P. Colbon. (2013). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. Available at: [Link]

  • N. A. T. T. Chau, et al. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Publishing. Available at: [Link]

  • Quora. (2017). What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent? Quora. Available at: [Link]

  • D. C. Todd, et al. (1991). Viscosity and solvent dependence of low-barrier processes: Photoisomerization of cis-stilbene in compressed liquid solvents. The Journal of Chemical Physics. Available at: [Link]

  • Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. Available at: [Link]

  • Wikipedia. (2023). Heck reaction. Wikipedia. Available at: [Link]

  • W. E. Acree Jr. & G. L. Bertrand. (1981). Solubility of trans-stilbene in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon mobile order theory. Canadian Science Publishing. Available at: [Link]

  • Oreate AI Blog. (2025). Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry. Oreate AI Blog. Available at: [Link]

  • S. G. Newman, et al. (2024). Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. MDPI. Available at: [Link]

  • T. Ebihara, et al. (2016). Method of producing purified stilbene compounds. Google Patents.
  • Wikipedia. (2023). Perkin reaction. Wikipedia. Available at: [Link]

  • D. L. Silver, et al. (2018). Synthesizing Stilbene by Olefin Metathesis Reaction Using Guided Inquiry To Compare and Contrast Wittig and Metathesis Methodologies. Journal of Chemical Education. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). SYNTHESIS OF SYMMETRICAL trans-STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Organic Syntheses Procedure. Available at: [Link]

  • M. Zaleska-Żmijewska, et al. (2023). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. PMC. Available at: [Link]

Sources

Minimizing impurities in the purification of pyridine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Impurity Minimization & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Pyridine Purification Hub

Subject: Overcoming the "Sticky" Nature of Pyridines Target Audience: Medicinal Chemists, Process Development Scientists

Pyridine derivatives present a unique triad of purification challenges: basicity (causing interactions with acidic media), coordination ability (trapping metal catalysts), and hygroscopicity (forming stubborn azeotropes). This guide moves beyond standard textbook advice to address the specific physicochemical mechanisms that cause purification failure in these heterocycles.

Module 1: Chromatography Troubleshooting (The "Tailing" Phenomenon)

User Issue: "My pyridine derivative streaks/tails on silica gel, making separation impossible."

The Mechanism: Standard silica gel (


) possesses surface silanol groups (

) that are weakly acidic (

). Pyridine derivatives are basic (

for pyridine, higher for alkyl-pyridines). The basic nitrogen hydrogen-bonds or protonates upon contact with acidic silanols, acting as a "secondary stationary phase." This causes the characteristic "tailing" where the compound elutes slowly and unevenly.
Decision Matrix: Choosing the Right Stationary Phase

ChromatographyLogic Start Start: Chromatography Issue IsAcidSensitive Is compound acid-sensitive? Start->IsAcidSensitive C18 Reverse Phase (C18) High pH resistant column Start->C18 If HPLC UseAlumina Use Neutral Alumina (No acidic silanols) IsAcidSensitive->UseAlumina Yes StandardSilica Standard Silica Gel IsAcidSensitive->StandardSilica No AddModifier Add Modifier to Mobile Phase StandardSilica->AddModifier TEA Add 1-3% Triethylamine (TEA) (Blocks silanol sites) AddModifier->TEA Standard Ammonia Add 1% NH4OH in MeOH (For very polar pyridines) AddModifier->Ammonia High Polarity

Figure 1: Decision logic for selecting stationary phases and modifiers to prevent pyridine tailing.

Experimental Protocol: The "TEA Block" Method

To be used when running standard silica flash chromatography.

  • Pre-treatment (Optional but Recommended): Flush the silica column with a solvent mixture containing 5% Triethylamine (TEA) before loading the sample. This saturates the active silanol sites.

  • Eluent Preparation: Add 1% TEA (v/v) to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA).

  • The "Sacrificial Base" Mechanism: TEA (

    
    ) is more basic than pyridine (
    
    
    
    ). It preferentially binds to the acidic silanols, effectively "capping" them and allowing the pyridine derivative to elute based purely on polarity rather than acid-base affinity [1].

Warning: TEA can form salts with acidic impurities. Ensure your crude material is free of strong acids before loading.

Module 2: Metal Impurity Removal (Pd/Cu Scavenging)

User Issue: "I cannot get Palladium levels below 50 ppm after a Suzuki coupling."

The Mechanism: Pyridines are excellent ligands. The nitrogen lone pair donates electron density to transition metals (Pd, Cu, Ni), forming stable coordination complexes. Standard aqueous washes or simple filtration often fail because the metal is not free; it is chemically bound to your product.

Comparative Efficiency of Removal Methods
MethodMechanismEfficiency for PyridinesProsCons
Celite Filtration Physical entrapmentLow (<20%)Removes bulk Pd blackMisses soluble Pd-Pyridine complexes
Acid Wash (HCl) ProtonationMedium (40-60%)Breaks Pd-N bond by protonating NCan form difficult-to-extract salts
Thiol-Silica (Scavengers) Chelation (High Affinity)High (>95%) Irreversible binding of PdExpensive; requires filtration step
Activated Carbon AdsorptionVariable (50-80%)CheapLow selectivity; yield loss
Protocol: Thiol-Modified Silica Scavenging

Reference standard for pharmaceutical purity [2].

  • Dissolution: Dissolve the crude pyridine derivative in a solvent that swells the scavenger resin (THF, DCM, or Ethyl Acetate).

  • Dosage: Add SiliaMetS® Thiol or equivalent (3-4 equivalents relative to expected metal content, or 10% w/w relative to product).

  • Temperature: Heat to 40-50°C. Crucial Step: Heat increases the ligand exchange rate, allowing the sulfur on the resin to displace the pyridine nitrogen bound to the palladium.

  • Time: Stir for 4-12 hours.

  • Filtration: Filter through a 0.45 µm pad. The Pd remains bound to the solid resin.

Module 3: Azeotropes & Water Removal

User Issue: "My product contains 5% water even after rotary evaporation."

The Mechanism: Pyridine forms a minimum-boiling azeotrope with water (bp 92-93°C at roughly 57% pyridine / 43% water composition).[1] You cannot remove the water by simple distillation because the azeotrope boils lower than pure pyridine (115°C) or water (100°C).

Troubleshooting Guide: Breaking the Azeotrope

Method A: Azeotropic Distillation (The "Toluene Tow" ) Use this when you have significant water content.

  • Add Toluene to your wet pyridine derivative (Ratio 2:1 Toluene:Pyridine).

  • Rotary evaporate or distill. Toluene forms a ternary azeotrope with water and pyridine (or a binary with water) that carries the water over at a lower temperature.

  • Repeat 2-3 times until the distillate is clear.

Method B: Chemical Drying (For Trace Water)

  • Solid KOH: Effective for initial drying.[1] Pyridine is stable to base.

  • Calcium Hydride (

    
    ):  The gold standard for final drying.
    
    • Protocol: Reflux pyridine over

      
       for 2-4 hours, then distill under inert atmosphere (
      
      
      
      ).
    • Note: Do not use acidic drying agents (

      
      ) as they react violently with pyridine.
      
Module 4: N-Oxide Management

User Issue: "My pyridine oxidized to the N-oxide during storage/workup."

The Mechanism: Pyridine N-oxides are polar and often solid. If formed unintentionally (e.g., by standing in air/light for months or presence of per-acids), they must be reduced back to the pyridine or separated.

Separation Strategy: N-oxides are significantly more polar than the parent pyridine.

  • TLC Check: N-oxide will stay at the baseline in 10% MeOH/DCM, while pyridine moves (

    
     0.3-0.5).
    
  • Reduction Protocol (Mild): Instead of harsh

    
    , use Ammonium Formate + Pd/C  in Methanol [3].
    
    • Dissolve N-oxide in MeOH.

    • Add 10% Pd/C (catalytic amount) and Ammonium Formate (3-5 equiv).

    • Stir at RT for 1-4 hours. The N-oxide is cleanly reduced to the pyridine.

References
  • Effect of Triethylamine on Retention in RPLC. Pharma Growth Hub. (2023). Explains the mechanism of silanol blocking by amine modifiers.

  • Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. (2023). Comprehensive review of scavenging techniques.

  • A Mild Procedure for the Reduction of Pyridine N-Oxides. Journal of Organic Chemistry. (2001). Describes the ammonium formate/Pd-C reduction method.

  • Purification of Pyridine Bases by Distillation. US Patent 2708653A. Details azeotropic drying methods.

Sources

Validation & Comparative

Structural Locking for Potency: A Comparative Guide to Stilbene and Benzofuran Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis between stilbene (1,2-diphenylethylene) and benzofuran scaffolds, two privileged structures in medicinal chemistry. While stilbenes like Combretastatin A-4 (CA-4) exhibit exceptional potency as tubulin polymerization inhibitors, they suffer from inherent thermodynamic instability (cis-to-trans isomerization) and rapid metabolic clearance. Benzofuran derivatives serve as "conformational locks," mimicking the bioactive cis-stilbene geometry while offering superior metabolic stability and patentability. This guide details the chemical rationale, comparative pharmacological data, and validated experimental protocols for synthesizing and testing these scaffolds.

Part 1: Structural & Chemical Basis

The Isomerization Challenge

The primary limitation of stilbene-based drugs (e.g., Resveratrol, Combretastatin A-4) is the ethylene bridge. The biological activity is often restricted to the cis-(Z)-isomer, which fits into the colchicine-binding site of tubulin. However, the cis-isomer is thermodynamically unstable and readily isomerizes to the trans-(E)-form upon exposure to light, heat, or protic solvents, leading to a drastic loss of potency (often >100-fold reduction).

The Benzofuran Solution

Benzofurans replace the ethylene bridge and one phenyl ring with a fused bicyclic system. This modification:

  • Locks the Conformation: Permanently fixes the two aryl rings in a cis-like orientation.

  • Prevents Isomerization: Eliminates the olefinic bond reactivity.

  • Modulates Lipophilicity: The oxygen atom alters the LogP, often improving membrane permeability compared to the hydrocarbon bridge.

Visualization: The "Bioisosteric Lock" Strategy

The following diagram illustrates the strategic transition from a flexible stilbene to a rigid benzofuran scaffold to preserve bioactivity.

ChemicalEvolution cluster_0 Pharmacological Outcome Stilbene_Cis Cis-Stilbene (Active) (Thermodynamically Unstable) Stilbene_Trans Trans-Stilbene (Inactive) (Thermodynamically Stable) Stilbene_Cis->Stilbene_Trans Isomerization (Light/Heat/Storage) Benzofuran 2-Arylbenzofuran (Active) (Conformationally Locked) Stilbene_Cis->Benzofuran Oxidative Cyclization (Synthetic Locking) Loss of Efficacy Loss of Efficacy Stilbene_Trans->Loss of Efficacy Sustained Potency Sustained Potency Benzofuran->Sustained Potency

Caption: Schematic representation of the "conformational locking" strategy. Benzofurans mimic the active cis-stilbene geometry while preventing deactivation via isomerization.

Part 2: Comparative Pharmacological Profiling

Efficacy Data (Tubulin Inhibition)

The following table compares Combretastatin A-4 (the gold standard stilbene) against representative benzofuran analogues. Note that while benzofurans are slightly less potent in absolute IC50 values, they maintain activity in vivo longer due to stability.

Table 1: Comparative Cytotoxicity and Tubulin Inhibition

Compound ClassRepresentative AgentTarget Cell Line (Human)IC50 (Cytotoxicity)Tubulin Polymerization IC50Stability Profile
Stilbene Combretastatin A-4 (CA-4)HCT-116 (Colon)0.004 µM (4 nM)~2.0 µMPoor: Rapid cis-to-trans isomerization in solution.
Benzofuran 2-Arylbenzofuran (Analog 25)HCT-116 (Colon)0.060 µM (60 nM)~2.5 µMHigh: No isomerization; stable in plasma.
Benzofuran 3-Arylbenzofuran (Isocombretastatin)HeLa (Cervical)0.430 µM~4.0 µMHigh: Rigid scaffold; resistant to photo-degradation.
Stilbene Trans-ResveratrolMCF-7 (Breast)> 20.0 µMInactiveModerate: Metabolic rapid glucuronidation.

Data Sources: Aggregated from Pinney et al. and recent comparative studies (see References 1, 3).

Pharmacokinetics (PK)
  • Metabolism: Stilbenes are notorious for rapid Phase II metabolism (glucuronidation/sulfation) at the phenolic hydroxyl groups. Benzofurans, while still subject to metabolism, often show improved half-lives because the furan ring is less prone to rapid oxidative cleavage compared to the electron-rich stilbene double bond.

  • Solubility: Both classes suffer from poor aqueous solubility.[1] However, benzofurans are more amenable to salt formation if basic nitrogen side chains are introduced, whereas stilbenes often require phosphate prodrug strategies (e.g., Fosbretabulin).

Part 3: Synthetic Pathways

To transition from a stilbene to a benzofuran, the Oxidative Cyclization is the most reliable method. This allows researchers to synthesize the stilbene precursor first and then "lock" it.

Mechanism: PIDA-Mediated Oxidative Cyclization

This metal-free approach uses Hypervalent Iodine (PIDA) to induce intramolecular C-O bond formation.

  • Precursor: o-Hydroxystilbene.[2]

  • Reagent: Phenyliodine diacetate (PIDA).

  • Solvent: Hexafluoroisopropanol (HFIP) or Acetonitrile.

  • Outcome: Formation of the furan ring via a phenoxonium ion intermediate.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of 2-Arylbenzofuran via Oxidative Cyclization

Objective: Convert an o-hydroxystilbene precursor into a benzofuran.[2]

Reagents:

  • (E)-2-styrylphenol derivative (1.0 equiv)

  • Phenyliodine diacetate (PIDA) (1.1 equiv)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

  • Saturated NaHCO3 solution

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the o-hydroxystilbene in 10 mL of anhydrous DCM under a nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add 1.1 mmol of PIDA slowly over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Benzofurans typically have higher Rf values than the phenolic starting material).

  • Quenching: Quench with 10 mL saturated NaHCO3.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Protocol B: Tubulin Polymerization Inhibition Assay

Objective: Quantify the ability of the compound to destabilize microtubules (the primary mechanism of action).

Principle: Tubulin polymerizes into microtubules in the presence of GTP and heat (37°C), increasing solution turbidity (absorbance at 340 nm). Inhibitors prevent this increase.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanoisine triphosphate) stock (100 mM).[3]

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Control: Paclitaxel (stabilizer), Nocodazole or CA-4 (destabilizer).

Step-by-Step Workflow:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C in a spectrophotometer.

  • Master Mix: Prepare tubulin solution (3 mg/mL) in Tubulin Buffer containing 1 mM GTP. Keep on ice.

  • Compound Addition: Add 5 µL of test compound (10x concentration in DMSO) to wells. Include DMSO-only control (0% inhibition).

  • Initiation: Add 45 µL of the cold Tubulin/GTP Master Mix to each well.

  • Measurement: Immediately start kinetic measurement at 340 nm.

    • Interval: Every 30 seconds.

    • Duration: 60 minutes.

    • Temperature: Maintain strict 37°C.

  • Analysis: Calculate Vmax (rate of polymerization) or steady-state absorbance compared to control.

Visualization: Mechanism of Action & Assay Logic

MOA_Assay Compound Test Compound (Stilbene/Benzofuran) Colchicine_Site Colchicine Binding Site Compound->Colchicine_Site Binds to Microtubule Microtubule Polymer Compound->Microtubule INHIBITS Assembly Turbidity Turbidity (OD 340nm) (Assay Signal) Compound->Turbidity Flat/Low Signal (If Active) Tubulin_Dimers Free Tubulin Heterodimers (Alpha/Beta) Tubulin_Dimers->Microtubule Polymerization (GTP + 37°C) Colchicine_Site->Tubulin_Dimers Conformational Change Microtubule->Turbidity Increases Signal

Caption: Mechanism of Action (MOA) and its correlation to the turbidimetric assay readout. Active compounds prevent the formation of microtubules, resulting in low optical density.

References

  • Pinney, K. G., et al. (2000). "Synthesis and biological evaluation of aryl azide derivatives of combretastatin A-4 as molecular probes for tubulin." Bioorganic & Medicinal Chemistry, 8(10), 2417-2425.

  • Singh, F. V., & Wirth, T. (2012).[2] "Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans." Synthesis, 44(07), 1171-1177.

  • Zhang, H., et al. (2004).[4] "Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans." Angewandte Chemie International Edition, 43(45), 6144-6148.

  • BenchChem. (2025).[3][5][6] "Tubulin Polymerization Assay Protocol." Application Notes.

  • Simoni, D., et al. (2006). "Design, Synthesis, and Biological Evaluation of Novel Benzo[b]furan Derivatives as Potential Anticancer Agents." Journal of Medicinal Chemistry, 49(11), 3143–3152.

Sources

Comparative Guide: Structure-Activity Relationship (SAR) and Therapeutic Potency of Synthetic Stilbene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Resveratrol Paradox

Natural stilbenes, particularly Resveratrol (3,5,4'-trihydroxy-trans-stilbene) , exhibit remarkable antioxidant and anti-inflammatory potential in vitro. However, their clinical utility is severely hampered by "The Resveratrol Paradox": high potency but extremely poor bioavailability (<1%) due to rapid Phase II metabolism (glucuronidation and sulfation) at the hydroxyl positions.

This guide objectively compares synthetic stilbene derivatives designed to overcome these limitations. We focus on two primary structural modifications: O-methylation (enhancing metabolic stability) and cis-isomerization/halogenation (enhancing cytotoxicity via tubulin destabilization).

Structural Logic & SAR Analysis

The stilbene scaffold consists of two phenyl rings (A and B) linked by an ethylene bridge.[1][2][3][4] The biological output is strictly governed by the nature of substituents on these rings.

Visualizing the SAR Decision Tree

The following diagram illustrates the critical decision points in stilbene optimization.

SAR_Logic Scaffold Stilbene Scaffold (1,2-diphenylethylene) Resveratrol Natural Resveratrol (3,4',5-OH) Scaffold->Resveratrol Natural Baseline Mod_A Modification A: Metabolic Stability Pterostilbene Pterostilbene (3,5-OMe, 4'-OH) Blocks Glucuronidation Mod_A->Pterostilbene O-Methylation Mod_B Modification B: Cytotoxicity Potency Combretastatin Combretastatin A-4 (cis-configuration) Tubulin Binding Mod_B->Combretastatin Cis-Isomerization TMS Trimethoxystilbene (High Lipophilicity) Mod_B->TMS Polymethoxylation Resveratrol->Mod_A Poor Bioavailability Resveratrol->Mod_B Low Cytotoxicity

Figure 1: SAR decision tree transforming the natural stilbene scaffold into high-stability or high-potency clinical candidates.

Comparative Performance Analysis

Metabolic Stability: Hydroxyl vs. Methoxy

The primary failure mode of Resveratrol is the rapid conjugation of its free hydroxyl groups. Pterostilbene , a natural dimethylated analog, serves as the benchmark for synthetic improvement.

  • Mechanism: Replacing -OH with -OCH₃ increases lipophilicity and sterically/chemically hinders the UDP-glucuronosyltransferase (UGT) enzymes.

  • Performance Metric: Pterostilbene exhibits ~80% bioavailability compared to Resveratrol's 20%, with a half-life extension from 14 minutes to over 100 minutes [1, 2].[2]

Cytotoxicity: The "Combretastatin Effect"

While trans-stilbenes (like Resveratrol) are chemopreventive, cis-stilbenes (resembling Combretastatin A-4 ) are potent chemotherapeutics.

  • Mechanism: Polymethoxylated cis-stilbenes bind to the colchicine site of tubulin, inhibiting polymerization and causing mitotic arrest.

  • Synthetic Strategy: Introduction of 3,4,5-trimethoxy motifs on Ring A mimics the pharmacophore of Combretastatin.

Quantitative Data Summary

The table below synthesizes IC50 values across key cancer cell lines, demonstrating the superiority of synthetic derivatives over the natural parent compound.

CompoundStructure TypeTarget MechanismIC50 (HCT116 Colon)IC50 (HepG2 Liver)Bioavailability (Oral)
Resveratrol Trans-TrihydroxyAntioxidant / SIRT1~25 - 65 µM> 50 µM< 1% (Systemic)
Pterostilbene Trans-DimethoxyAntioxidant / Anti-inflammatory~12 - 15 µM~20 µM~80%
DMU-212 Trans-TetramethoxyPro-apoptotic (CYP1B1 activated)~0.5 - 2.0 µM5.0 µMHigh (Lipophilic)
Combretastatin A4 Cis-Methoxy/HydroxyTubulin Inhibitor< 0.01 µM< 0.05 µMLow (Requires Prodrug)

Data aggregated from comparative studies [3, 4, 5].

Experimental Protocols

Synthesis: The Wittig Reaction (Standardized)

The Wittig reaction is the industry standard for generating stilbenes due to its reliability in forming the central double bond.

Reagents:

  • Benzyltriphenylphosphonium bromide (Salt)

  • Substituted Benzaldehyde[4]

  • Base: Sodium Ethoxide (NaOEt) or n-Butyllithium (n-BuLi)

  • Solvent: Anhydrous THF or DCM

Protocol Logic:

  • Ylide Formation: The base deprotonates the phosphonium salt, generating a phosphorous ylide.[5] Validation: Solution typically turns distinct yellow/orange.

  • Betaine Intermediate: Nucleophilic attack of the ylide on the aldehyde carbonyl.

  • Elimination: Formation of triphenylphosphine oxide (TPPO) drives the formation of the alkene.

Wittig_Synthesis Step1 1. Phosphonium Salt + Base (NaOEt) Step2 2. Ylide Formation (Color Change: Yellow) Step1->Step2 Step3 3. Add Benzaldehyde (Substituted) Step2->Step3 Step4 4. Reflux 4-12h (Monitor TLC) Step3->Step4 Step5 5. Isomer Separation (Column Chromatography) Step4->Step5

Figure 2: Step-by-step workflow for the Wittig synthesis of stilbene derivatives.

Bioassay: MTT Cytotoxicity Screen

To validate the SAR predictions, a robust viability assay is required.

Self-Validating Steps:

  • Seeding: Plate cells (e.g., HCT116) at 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Treat with gradient concentrations (0.1 µM to 100 µM) of the stilbene derivative. Control: Include DMSO vehicle control (0%) and Positive Control (e.g., Doxorubicin).

  • Incubation: 48 hours.

  • Development: Add MTT reagent. Viable mitochondria reduce MTT to purple formazan.

  • Quantification: Solubilize formazan in DMSO; read absorbance at 570 nm.

  • Calculation:

    
    .
    

Mechanism of Action: The Apoptotic Trigger

Synthetic stilbenes, particularly methoxylated variants, trigger apoptosis through the intrinsic mitochondrial pathway. Unlike Resveratrol, which acts broadly, these derivatives often specifically target tubulin dynamics or CYP1B1 bioactivation.

Mechanism Drug Synthetic Stilbene (e.g., DMU-212) Target Target Binding (Tubulin or CYP1B1) Drug->Target Mito Mitochondrial Depolarization Target->Mito Bax Bax/Bcl-2 Ratio Increase Mito->Bax Caspase Caspase-3/9 Activation Bax->Caspase PARP PARP Cleavage (Apoptosis) Caspase->PARP

Figure 3: Signaling cascade for stilbene-induced apoptosis via the intrinsic mitochondrial pathway.

References

  • Novos Labs. (2026). Pterostilbene vs. Resveratrol: Longevity Perspective & Metabolic Stability.[6]Link

  • Kapetanovic, I. M., et al. (2011).[1][2] Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats.[7] Cancer Chemotherapy and Pharmacology.[8] Link

  • Pan, M. H., et al. (2007). Cytotoxic and antioxidant effects of methoxylated stilbene analogues on HepG2 hepatoma and Chang liver cells.[9] Journal of Agricultural and Food Chemistry. Link

  • Suh, N., et al. (2011). Inhibitory effects of resveratrol and pterostilbene on human colon cancer cells: a side by side comparison.[8][10] Journal of Cancer. Link

  • Simoni, D., et al. (2024).[11] Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives.[3][4][9][11] RSC Advances. Link

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A Comparative Guide to the Antioxidant Activity of Stilbene Analogs for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of natural product research and drug development, the stilbenoid family of compounds stands out for its significant therapeutic potential, particularly as antioxidants.[] These polyphenolic compounds, characterized by a C6-C2-C6 backbone, are produced by various plants as a defense mechanism and have garnered considerable attention for their roles in mitigating oxidative stress-related pathologies.[2][3] This guide provides an in-depth comparison of the antioxidant activities of three prominent stilbene analogs: resveratrol, pterostilbene, and piceatannol. We will delve into their structure-activity relationships, compare their efficacy using experimental data, and provide detailed protocols for key antioxidant assays to empower your research endeavors.

The Structural Basis of Antioxidant Efficacy in Stilbenes

The antioxidant capacity of stilbenoids is intrinsically linked to their molecular structure, specifically the number and arrangement of hydroxyl (-OH) groups on their aromatic rings.[4] These hydroxyl groups can donate a hydrogen atom to neutralize free radicals, a primary mechanism of their antioxidant action known as hydrogen atom transfer (HAT).[5][6] The stability of the resulting phenoxyl radical is crucial, and it is influenced by the overall molecular architecture.

Here, we compare the structures of resveratrol, pterostilbene, and piceatannol, highlighting the key differences that dictate their antioxidant potential.

Stilbene_Analogs cluster_resveratrol Resveratrol cluster_pterostilbene Pterostilbene cluster_piceatannol Piceatannol resveratrol res_label 3,5,4'-trihydroxy-trans-stilbene pterostilbene pte_label 3,5-dimethoxy-4'-hydroxy-trans-stilbene piceatannol pic_label 3,5,3',4'-tetrahydroxy-trans-stilbene

Caption: Chemical structures of resveratrol, pterostilbene, and piceatannol.

  • Resveratrol (3,5,4'-trihydroxy-trans-stilbene): As a foundational stilbenoid, resveratrol possesses three hydroxyl groups. The 4'-hydroxyl group is particularly important for its free radical scavenging activity.[4]

  • Pterostilbene (3,5-dimethoxy-4'-hydroxy-trans-stilbene): A close analog of resveratrol, pterostilbene features two methoxy (-OCH3) groups in place of the hydroxyl groups at the 3 and 5 positions.[7] This seemingly minor alteration significantly increases its lipophilicity and, consequently, its bioavailability.[8][9][10] While the methoxy groups themselves are not as effective at hydrogen donation, the overall stability and cellular uptake of pterostilbene are enhanced.[7]

  • Piceatannol (3,5,3',4'-tetrahydroxy-trans-stilbene): Piceatannol is a metabolite of resveratrol and is distinguished by an additional hydroxyl group on the B-ring, forming an ortho-dihydroxy (catechol) structure.[11] This catechol moiety is a highly effective electron donor and significantly enhances its radical scavenging capabilities.[12] In fact, piceatannol has been reported to be a stronger antioxidant than resveratrol.[13]

Comparative Antioxidant Activity: A Data-Driven Analysis

To objectively compare the antioxidant prowess of these stilbene analogs, we turn to established in vitro assays that quantify their ability to neutralize free radicals. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.

The following table summarizes representative data from various studies, providing a quantitative comparison of the antioxidant activities of resveratrol, pterostilbene, and piceatannol. It is important to note that absolute values can vary between studies due to different experimental conditions.

Stilbene AnalogDPPH Scavenging Activity (IC50)ABTS Scavenging Activity (IC50)ORAC Value (µmol TE/g)Key Findings & References
Resveratrol ~13.07% inhibition at 2µM[14]~11.15 µM[12]28[15]A well-established antioxidant, often used as a benchmark.[6] Its activity is significant, though often surpassed by its analogs.
Pterostilbene Generally lower than resveratrol[16]-64[15]While direct radical scavenging can be lower, its higher bioavailability and lipophilicity contribute to potent cellular antioxidant effects.[8][10] It demonstrates superior performance in many biological models.[15]
Piceatannol ~26.82% inhibition at 2µM[14]~6.73 µM[12]-The presence of the catechol group on the B-ring significantly enhances its radical scavenging activity, often showing the highest potency in in vitro assays.[12][16]

Note: IC50 (half maximal inhibitory concentration) values represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 indicates higher antioxidant activity. ORAC values are expressed as micromole of Trolox equivalents per gram (µmol TE/g), with a higher value indicating greater antioxidant capacity.

The Underlying Mechanisms of Antioxidant Action

The antioxidant activity of stilbenoids is not limited to direct radical scavenging. They also exert their effects through the modulation of intracellular signaling pathways and the expression of antioxidant enzymes.

Antioxidant_Mechanism Stilbenoids Stilbene Analogs (Resveratrol, Pterostilbene, Piceatannol) Direct_Scavenging Direct Radical Scavenging (HAT Mechanism) Stilbenoids->Direct_Scavenging Donates H+ Nrf2 Nrf2 Activation Stilbenoids->Nrf2 ROS Reactive Oxygen Species (ROS) Cellular_Protection Cellular Protection against Oxidative Stress Direct_Scavenging->ROS Neutralizes ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, SOD, GPx) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Detoxifies

Caption: Dual antioxidant mechanism of stilbenoids.

Beyond direct interaction with reactive oxygen species (ROS), stilbenoids can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx), thereby bolstering the cell's intrinsic antioxidant defenses.[17] Piceatannol, in particular, has been shown to exert potent antioxidant effects through the Nrf2/HO-1 pathway.[18]

Experimental Protocols for Antioxidant Activity Assessment

To facilitate your research, we provide detailed, step-by-step methodologies for the three most common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH•, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

DPPH_Workflow start Start prepare_samples Prepare serial dilutions of stilbene analogs and a positive control (e.g., Trolox) start->prepare_samples mix Add DPPH solution to sample/control dilutions in a 96-well plate prepare_samples->mix prepare_dpph Prepare a working solution of DPPH in methanol prepare_dpph->mix incubate Incubate in the dark at room temperature for 30 minutes mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate the percentage of scavenging activity and IC50 value measure->calculate end End calculate->end

Caption: Workflow for the DPPH antioxidant assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, airtight container.

    • Prepare stock solutions of the stilbene analogs and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • Create a series of dilutions of the test compounds and the positive control in a 96-well microplate.

    • Add the DPPH working solution to each well containing the sample or control.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[19]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is reduced, and the color intensity decreases.

Protocol:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.[20]

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[21]

  • Assay Procedure:

    • Add a small volume of the test compound or standard (e.g., Trolox) to a 96-well plate.

    • Add the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Protocol:

  • Preparation of Reagents:

    • Prepare a working solution of fluorescein in a phosphate buffer (75 mM, pH 7.4).

    • Prepare solutions of the test compounds and a standard (Trolox) in the same buffer.

    • Prepare a solution of AAPH in the phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add the test sample or Trolox standard.

    • Add the fluorescein working solution to each well and incubate at 37°C for at least 30 minutes.[22][23]

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) with excitation at 485 nm and emission at 520 nm.

  • Calculation:

    • Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank.

    • The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed as µmol of Trolox equivalents (TE).

Conclusion and Future Directions

The comparative analysis of resveratrol, pterostilbene, and piceatannol underscores the critical role of chemical structure in determining antioxidant activity. While all three are potent antioxidants, piceatannol often exhibits superior direct radical scavenging in vitro due to its catechol moiety.[12][16] Pterostilbene, on the other hand, demonstrates enhanced bioavailability, which may translate to greater in vivo efficacy.[8][9][10]

For researchers in drug development and related fields, the choice of stilbene analog will depend on the specific application and desired therapeutic outcome. The provided experimental protocols offer a robust framework for the in-house evaluation and comparison of these and other novel antioxidant compounds. Future research should continue to explore the synergistic effects of these stilbenoids and their potential for combination therapies in the prevention and treatment of oxidative stress-related diseases.

References

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  • Piceatannol — Supplements, Structure, Health Benefits, & More - Foodstruct. (2024, August 27). Retrieved February 19, 2026, from [Link]

  • Pterostilbene Vs. Resveratrol: Which Anti-Aging Compound Is Better for - Jung+ Longevity. (2025, February 14). Retrieved February 19, 2026, from [Link]

  • Pterostilbene vs. Resveratrol: Longevity Perspective | NOVOS Core. (2026, February 5). Retrieved February 19, 2026, from [Link]

  • Resveratrol or Pterostilbene? A review of two promising stilbenes - Circe Scientific. (2023, May 15). Retrieved February 19, 2026, from [Link]

  • Lu, Y., Wang, A., Shi, P., Zhang, H., & Li, Z. (2015). Quantum Chemical Study on the Antioxidation Mechanism of Piceatannol and Isorhapontigenin toward Hydroxyl and Hydroperoxyl Radicals. PLOS ONE, 10(7), e0133259. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. (n.d.). protocols.io. Retrieved February 19, 2026, from [Link]

  • Treml, J., & Šmejkal, K. (2019). Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System. Molecules, 24(18), 3247. [Link]

  • Piceatannol, a comprehensive review of health perspectives and pharmacological aspects. (2024, July 24). ScienceDirect. Retrieved February 19, 2026, from [Link]

  • Salehi, B., Mishra, A. P., Nigam, M., Sener, B., Kilic, M., Sharifi-Rad, M., Fokou, P. V. T., Martins, N., & Sharifi-Rad, J. (2018). Resveratrol and pterostilbene: A comparative overview of their chemistry, biosynthesis, plant sources and pharmacological properties. Food and Chemical Toxicology, 120, 645-655. [Link]

  • E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway. (2024, February 9). MDPI. Retrieved February 19, 2026, from [Link]

  • Vo, Q. V., Nguyen, T. B., & Nam, P. C. (2019). A theoretical study of the radical scavenging activity of natural stilbenes. RSC Advances, 9(72), 42081-42090. [Link]

  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024, June 20). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Resveratrol vs Pterostilbene: The Next-Generation Anti-Aging Debate. (2025, November 14). LinkedIn. Retrieved February 19, 2026, from [Link]

  • Ito, S., & Mizutani, M. (2014). Synthesis of glycosides of resveratrol, pterostilbene, and piceatannol, and their anti-oxidant, anti-allergic, and neuroprotective activities. Bioscience, Biotechnology, and Biochemistry, 78(6), 1011-1018. [Link]

  • Chemical Characterization, Free Radical Scavenging, and Cellular Antioxidant and Anti-Inflammatory Properties of a Stilbenoid-Rich Root Extract of Vitis vinifera. (2016). PubMed. Retrieved February 19, 2026, from [Link]

  • Piceatannol Increases Antioxidant Defense and Reduces Cell Death in Human Periodontal Ligament Fibroblast under Oxidative Stress. (2019, December 23). MDPI. Retrieved February 19, 2026, from [Link]

  • Different Antioxidative and Antiapoptotic Effects of Piceatannol and Resveratrol. (2021, March 15). PubMed. Retrieved February 19, 2026, from [Link]

  • of mechanisms of biological activities of stilbenoids. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (n.d.). Retrieved February 19, 2026, from [Link]

  • ABTS Assay, Cat # BAQ060 - G-Biosciences. (n.d.). Retrieved February 19, 2026, from [Link]

  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024, July 17). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity v1. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System. (2025, October 16). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Hepatoprotective and Free Radical Scavenging Activities of Prenylflavonoids, Coumarin, and Stilbene from Morus alba. (n.d.). Retrieved February 19, 2026, from [Link]

  • Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway. (2018, September 12). MDPI. Retrieved February 19, 2026, from [Link]

  • Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method) • Catalogue Code: MAES0168. (n.d.). Retrieved February 19, 2026, from [Link]

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  • A Study on Synthesis and Antioxidant Activity Comparison of Novel Stilbenebenzamide Compounds. (2021, June 1). Bentham Science Publishers. Retrieved February 19, 2026, from [Link]

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A Head-to-Head Comparison of Pyridinyl-Stilbenes in OLED Applications: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of organic light-emitting diodes (OLEDs), the design and synthesis of novel emitter materials are paramount to achieving high efficiency, color purity, and operational stability. Among the myriad of organic luminophores, pyridinyl-stilbenes, also known as styrylpyridines or aza-stilbenes, have emerged as a compelling class of materials. Their molecular architecture, featuring a pyridine ring integrated into a stilbene backbone, offers a unique combination of electronic properties that can be finely tuned to modulate their photophysical and electroluminescent characteristics.

This guide provides a comprehensive head-to-head comparison of key pyridinyl-stilbene isomers—2-styrylpyridine, 3-styrylpyridine, and 4-styrylpyridine—and their derivatives for OLED applications. We will delve into their synthesis, explore their fundamental photophysical properties, and critically evaluate their performance in OLED devices based on reported experimental data. This analysis aims to provide researchers, scientists, and drug development professionals with the in-depth technical insights necessary to navigate the selection and design of pyridinyl-stilbene-based emitters for next-generation displays and lighting.

The Allure of the Pyridine Moiety in Stilbenoid Emitters

The incorporation of a nitrogen atom into the stilbene framework significantly influences the molecule's electronic structure and, consequently, its performance in an OLED.[1] The position of the nitrogen atom in the pyridine ring (ortho, meta, or para to the vinyl group) dictates the degree of electronic communication and the overall molecular polarity. This, in turn, affects key parameters such as the emission color, quantum efficiency, and charge transport properties. The electron-withdrawing nature of the pyridine ring can also enhance electron injection and transport, potentially leading to more balanced charge carrier recombination within the emissive layer of an OLED.[2]

Synthesis of Pyridinyl-Stilbenes: A General Protocol

The synthesis of pyridinyl-stilbenes can be achieved through various established synthetic methodologies. The Wittig and Horner-Wadsworth-Emmons reactions are among the most common and versatile routes.[3][4] These reactions involve the coupling of a pyridyl-substituted phosphonium ylide or phosphonate with a benzaldehyde derivative, or vice versa.

Below is a generalized experimental protocol for the synthesis of a pyridinyl-stilbene via the Horner-Wadsworth-Emmons reaction:

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of Pyridinyl-Stilbenes
  • Preparation of the Phosphonate:

    • To a solution of the appropriate (bromomethyl)pyridine or benzyl bromide derivative in a suitable solvent (e.g., toluene), add triethyl phosphite.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude phosphonate, which can be used in the next step without further purification.

  • Ylide Formation and Olefination:

    • Dissolve the phosphonate in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise to generate the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then add a solution of the corresponding benzaldehyde or pyridinecarboxaldehyde derivative in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours or until completion.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure pyridinyl-stilbene derivative.

Photophysical Properties: A Comparative Analysis

The photophysical properties of pyridinyl-stilbenes are critically dependent on the position of the nitrogen atom. The following table summarizes the key absorption and emission characteristics of the parent isomers and a representative derivative.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Photoluminescence Quantum Yield (ΦPL)SolventReference
trans-2-Styrylpyridine~300, 312~330, 345, 362-Dichloromethane[5]
trans-4-Styrylpyridine~298, 310~350, 365, 383-Dichloromethane[6]
4-((E)-2-(Pyridin-2-yl)vinyl)benzaldehyde328412-Dichloromethane[1]

Analysis of Photophysical Trends:

  • The absorption and emission spectra of pyridinyl-stilbenes are characteristic of the stilbenoid chromophore, with multiple vibronic features.

  • The position of the nitrogen atom appears to have a modest effect on the absorption maxima of the parent isomers.[5][6]

  • Substituents on the phenyl ring can significantly alter the photophysical properties. For instance, the introduction of an aldehyde group in the para position of the phenyl ring in 2-styrylpyridine leads to a notable red-shift in both absorption and emission, indicating increased intramolecular charge transfer (ICT) character.[1]

OLED Device Performance: A Head-to-Head Comparison

EmitterDevice StructureMax. EQE (%)Max. Luminance (cd/m²)Turn-on Voltage (V)CIE (x, y)Reference
Py-BNITO/HAT-CN/TAPC/mCP/Py-BN (10wt%):mCBP/TmPyPB/LiF/Al15.8--(0.16, 0.03)[7]
Pm-BNITO/HAT-CN/TAPC/mCP/Pm-BN (10wt%):mCBP/TmPyPB/LiF/Al5.8--(0.16, 0.04)[7]

Insights from Electroluminescence Data:

The data highlights the potential of pyridinyl-containing molecules as deep-blue emitters. The Py-BN and Pm-BN emitters, which incorporate pyridine and pyrimidine cores, respectively, demonstrate the ability to achieve high external quantum efficiencies and excellent color purity, with CIE coordinates deep in the blue region.[7] The difference in performance between Py-BN and Pm-BN underscores the significant impact that the specific heterocyclic core can have on device efficiency.

Experimental Protocols for OLED Fabrication and Characterization

To ensure the reproducibility and reliability of OLED performance data, standardized fabrication and characterization protocols are essential.

OLED Fabrication Workflow

OLED_Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Organic Layer Deposition cluster_2 Cathode Deposition & Encapsulation sub_clean Substrate Cleaning (Detergent, DI Water, Solvents) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone hil Hole Injection Layer (HIL) (e.g., PEDOT:PSS) uv_ozone->hil htl Hole Transport Layer (HTL) hil->htl eml Emissive Layer (EML) (Pyridinyl-Stilbene Emitter) htl->eml hbl Hole Blocking Layer (HBL) eml->hbl etl Electron Transport Layer (ETL) hbl->etl lil Electron Injection Layer (LIL) (e.g., LiF) etl->lil cathode Cathode Deposition (e.g., Al) lil->cathode encap Encapsulation cathode->encap

Detailed Fabrication Steps:
  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

  • UV-Ozone Treatment: The cleaned substrates are treated with UV-ozone to improve the work function of the ITO and enhance hole injection.

  • Hole Injection Layer (HIL) Deposition: A hole injection layer, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO surface.

  • Organic Layer Deposition: The hole transport layer (HTL), emissive layer (EML) containing the pyridinyl-stilbene, hole blocking layer (HBL), and electron transport layer (ETL) are deposited sequentially via thermal evaporation in a high-vacuum chamber.

  • Cathode Deposition: An electron injection layer (e.g., lithium fluoride, LiF) and a metal cathode (e.g., aluminum, Al) are deposited through a shadow mask to define the active area of the device.

  • Encapsulation: The completed device is encapsulated in a nitrogen-filled glovebox to protect the organic layers from oxygen and moisture.

Characterization Protocol:
  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode.

  • Electroluminescence (EL) Spectra: Recorded with a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

  • Device Lifetime: Monitored by measuring the time for the initial luminance to decrease to a certain percentage (e.g., LT50 or LT95) under constant current operation.

Molecular Structures of Pyridinyl-Stilbene Isomers

Conclusion: Structure-Property Relationships and Future Outlook

This comparative guide illuminates the significant potential of pyridinyl-stilbenes as a versatile class of emitters for OLED applications. The position of the nitrogen atom within the pyridine ring, along with the nature and position of substituents on the stilbene backbone, provides a powerful toolkit for tuning the optoelectronic properties of these materials.

Key Structure-Property Relationships:

  • Nitrogen Position: The isomeric position of the nitrogen atom influences the electronic properties and can be leveraged to modulate emission color and charge transport characteristics.

  • Substituent Effects: Electron-donating or -withdrawing groups can be strategically introduced to fine-tune the HOMO/LUMO energy levels, enhance intramolecular charge transfer, and improve quantum efficiencies.

  • Molecular Rigidity: Enhancing the rigidity of the molecular structure can suppress non-radiative decay pathways and lead to higher photoluminescence quantum yields.

While significant progress has been made, further research is needed to fully elucidate the complex interplay between molecular structure and device performance in pyridinyl-stilbene-based OLEDs. A systematic investigation of a series of derivatives within a standardized device architecture would provide invaluable data for establishing more precise structure-property relationships. The continued exploration of novel pyridinyl-stilbene derivatives holds great promise for the development of next-generation blue emitters that can overcome the current challenges of efficiency, color purity, and stability in OLED technology.

References

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A Senior Application Scientist's Guide to Hirshfeld Surface Analysis of Pyridine-Containing Crystal Structures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, a comprehensive understanding of intermolecular interactions within a crystal lattice is paramount. These non-covalent forces dictate critical physicochemical properties, including solubility, stability, and bioavailability. This is particularly true for pyridine-containing compounds, a ubiquitous moiety in pharmaceuticals and functional materials. Hirshfeld surface analysis has emerged as an indispensable computational tool for visualizing and quantifying these subtle yet powerful interactions.[1][2] This guide provides an in-depth, technically grounded comparison of Hirshfeld surface analysis with traditional methods, supported by experimental data and a detailed protocol for its application.

Beyond van der Waals Radii: The Power of Hirshfeld Surfaces

Traditionally, the analysis of crystal packing has relied on examining short intermolecular contacts, often defined by distances less than the sum of the van der Waals radii of the interacting atoms. While useful, this approach can be arbitrary and often overlooks the holistic nature of intermolecular forces. Hirshfeld surface analysis offers a more nuanced and comprehensive perspective.[3]

The Hirshfeld surface is a unique three-dimensional boundary for a molecule within a crystal, defined by partitioning the crystal's electron density.[4] Specifically, it is the region where the contribution to the pro-crystal electron density from the pro-molecule (the molecule of interest) is greater than or equal to the contribution from all other molecules.[4] This "stockholder" partitioning creates a surface that is not geometrically simple but is exquisitely sensitive to the intermolecular environment.[4]

This method's strength lies in its ability to map various properties onto this surface, providing a detailed picture of the intermolecular interactions. Key properties include:

  • dnorm : A normalized contact distance that simultaneously considers the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms.[3] Negative dnorm values, often visualized as red spots, indicate contacts shorter than the van der Waals separation, highlighting significant interactions like hydrogen bonds.[2][5]

  • Shape Index : A descriptor of the surface's local curvature, which is particularly useful for identifying π-π stacking interactions.[6] These interactions appear as adjacent red (hollows) and blue (bumps) triangles on the shape index map.[6][7]

  • Curvedness : This property highlights the flatness of the surface. Low curvedness (flat regions) can also be indicative of π-π stacking.[6]

By visualizing these properties, researchers can gain rapid and intuitive insights into the dominant forces governing crystal packing.

The Workflow: From CIF to Insight

The primary tool for performing Hirshfeld surface analysis is the freely available software, CrystalExplorer.[1][8][9] The process is straightforward and begins with a Crystallographic Information File (CIF).

Experimental Protocol: Hirshfeld Surface Analysis using CrystalExplorer

  • Import CIF File : Launch CrystalExplorer and open the desired CIF file. The software will display the crystal structure.[10]

  • Select Molecule : Select the molecule of interest for which the Hirshfeld surface will be generated.

  • Generate Hirshfeld Surface : Navigate to the "Surfaces" menu and select "Hirshfeld Surface." The software will calculate and display the 3D Hirshfeld surface around the selected molecule.

  • Map Properties : In the "Surface Properties" panel, you can map various properties like dnorm, shape index, and curvedness onto the generated surface. This allows for the visual identification of key interaction points. Red spots on the dnorm surface, for instance, highlight close contacts.[11]

  • Generate 2D Fingerprint Plots : From the "Fingerprint" menu, generate the 2D fingerprint plot. This plot is a histogram of the di and de distances for every point on the Hirshfeld surface, providing a quantitative summary of all intermolecular contacts.[12][13]

  • Decompose Fingerprint Plots : The overall fingerprint plot can be decomposed to show the contributions of specific atom-atom contacts (e.g., N···H, C···H, H···H).[9] This decomposition is crucial for quantifying the relative importance of different interactions.

Hirshfeld_Analysis_Workflow CIF Crystallographic Information File (CIF) CE Import into CrystalExplorer CIF->CE SelectMol Select Molecule of Interest CE->SelectMol GenHS Generate 3D Hirshfeld Surface SelectMol->GenHS MapProp Map Properties (dnorm, Shape Index, etc.) GenHS->MapProp GenFP Generate 2D Fingerprint Plot MapProp->GenFP DecomposeFP Decompose Fingerprint Plot GenFP->DecomposeFP Analysis Quantitative & Qualitative Analysis DecomposeFP->Analysis

Comparative Analysis: Pyridine-Containing Crystal Structures

To illustrate the power of this technique, let's consider a comparative analysis of two hypothetical pyridine-containing crystal structures: Compound A (a simple substituted pyridine) and Compound B (a pyridine-based co-crystal).

Interaction TypeCompound A: % Contribution to Hirshfeld SurfaceCompound B: % Contribution to Hirshfeld Surface
H···H55.2%42.1%
C···H/H···C20.5%18.8%
N···H/H···N12.3%25.4%
O···H/H···O8.1%10.2%
C···C (π-π)3.9%3.5%

The data clearly shows a significant difference in the intermolecular interaction landscape. In Compound A , the packing is dominated by weaker, non-directional H···H and C···H contacts. In contrast, Compound B exhibits a much larger contribution from N···H/H···N interactions, indicative of strong hydrogen bonding, likely due to the presence of a co-former molecule. This quantitative data, derived from the decomposed fingerprint plots, provides a clear and objective comparison that would be difficult to achieve through traditional crystallographic analysis alone.[7][14]

Deeper Insights with Enrichment Ratios

While the percentage contribution from fingerprint plots is informative, the enrichment ratio provides an even more profound understanding of the propensity of certain contacts to form.[15] This ratio compares the actual proportion of a specific contact in the crystal to the proportion that would be expected if all contacts were formed randomly.[15]

An enrichment ratio greater than 1 indicates that a particular contact is favored, while a value less than 1 suggests it is disfavored.

Contact TypeCompound A: Enrichment RatioCompound B: Enrichment RatioInterpretation
N···H1.151.85Favored in both, significantly more so in Compound B.
C···H0.950.92Slightly disfavored in both structures.
H···H1.020.88Slightly favored in A, disfavored in B.

Enrichment_Ratio_Logic cluster_0 Hirshfeld Surface Analysis ActualContacts Actual Contacts (from Fingerprint Plot) EnrichmentRatio Enrichment Ratio ActualContacts->EnrichmentRatio Proportion of Actual Contact RandomContacts Random Contacts (Calculated) RandomContacts->EnrichmentRatio Proportion of Random Contact Interpretation Interpretation EnrichmentRatio->Interpretation > 1: Favored < 1: Disfavored

Conclusion: An Essential Tool for the Modern Scientist

Hirshfeld surface analysis, facilitated by software like CrystalExplorer, provides a powerful, intuitive, and quantitative framework for understanding intermolecular interactions in the solid state. For researchers working with pyridine-containing compounds, this technique is invaluable for elucidating packing motifs, identifying key interactions, and making informed decisions in drug development and materials design. By moving beyond simple contact distances and embracing a holistic view of the molecular surface, scientists can unlock a deeper understanding of the forces that govern the crystalline world.

References

  • Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCrJ, 8(2), 271-286. [Link]

  • CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. Retrieved from [Link]

  • Jelsch, C., Soudani, S., Ben Nasr, C., & Lecomte, C. (2014). The enrichment ratio of atomic contacts in crystals, an indicator derived from the Hirshfeld surface analysis. IUCrJ, 1(2), 119-128. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • Spackman, M. A., & McKinnon, J. J. (2002). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 4(65), 378-392.
  • McKinnon, J. J., Jayatilaka, D., & Spackman, M. A. (2007). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications, (37), 3814-3816. [Link]

  • Wikipedia. (2023, December 29). CrystalExplorer. In Wikipedia. [Link]

  • ResearchGate. (n.d.). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Retrieved from [Link]

  • YouTube. (2015, June 29). Hirshfeld Surface Analysis by using Crystal Explorer. [Link]

  • JETIR. (n.d.). weak inter molecular interactions: crystal structure and hirshfeld surface analysis. Retrieved from [Link]

  • IUCr. (2018). Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl). [Link]

  • Krichen, F., Driss, D., & Roisnel, T. (2022). Hirshfeld surface analysis of the intermolecular interaction networks in cellulose Iα and Iβ. Carbohydrate Research, 518, 108600. [Link]

  • SCIRP. (n.d.). McKinnon, J.J., Jayatilaka, D. and Spackman, M.A. (2007) Towards Quantitative Analysis of Intermolecular Interactions with Hirshfeld Surfaces. Chemical Communications, No. 37, 3814-3816. Retrieved from [Link]

  • CrystalExplorer. (n.d.). Quick Start - CrystalExplorer Basics. Retrieved from [Link]

  • White Rose Research Online. (n.d.). 4′′′-Quaterpyridine: synthesis, crystal-structure description, and Hirshfeld surface analysis. Retrieved from [Link]

  • YouTube. (2025, February 4). How to Create Hirshfeld Surface Using Crystal Explorer. [Link]

  • MDPI. (2025, February 15). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]

  • Tiekink, E. R., & Zukerman-Schpector, J. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(5), 457-473. [Link]

  • Wang, Y., Li, Y., & Liu, Y. (2019). Crystal structure and Hirshfeld surface analysis of 2,2′′′,6,6′′′-tetramethoxy-3,2′:5′,3′′:6′′,3′′′-quaterpyridine. Acta Crystallographica Section E: Crystallographic Communications, 75(10), 1472-1476. [Link]

  • MDPI. (2023, November 19). Supramolecular Structure, Hirshfeld Surface Analysis, Morphological Study and DFT Calculations of the Triphenyltetrazolium Cobalt Thiocyanate Complex. [Link]

  • ResearchGate. (n.d.). Asking about Enrichment ratio in Hirshfeld surface analysis?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The enrichment ratio of atomic contacts in crystals, an indicator derived from the Hirshfeld surface analysis. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Retrieved from [Link]

  • MDPI. (2021, October 14). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. [Link]

  • CrystalExplorer. (n.d.). Fingerprint Plots. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure, structural characterization and Hirshfeld surface analysis of three hydrogen bonded pyridine derivative crystals. Retrieved from [Link]

  • Springer. (n.d.). Synthesis, structure and Hirshfeld surface analysis, vibrational and DFT investigation of (4-pyridine carboxylic acid) tetrachloro. Retrieved from [Link]

  • MDPI. (2022). Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. [Link]

  • Biointerface Research in Applied Chemistry. (2022, December 21). Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. [Link]

  • IUCr. (2021, March 18). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. [Link]

  • ACS Omega. (2023, February 17). Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. [Link]

  • ResearchGate. (n.d.). How can I evaluate Hirshfeld surface analysis results?. Retrieved from [Link]

  • ACS Omega. (2024, July 1). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Derivative as Potent against Leucine-Rich Repeat Kinase 2 (LRRK2). [Link]

  • ResearchGate. (n.d.). Synthesis, growth, Hirshfeld surface analysis and crystal structure of a pyridine based chalcone single crystal. Retrieved from [Link]

  • AIP Publishing. (2025, September 9). Benchmarking crystal structure refinement: A systematic study on Hirshfeld atom refinement. [Link]

  • ResearchGate. (2019, February 15). Crystal structure and Hirshfeld surface analysis of 2,2′′′,6,6′′′-tetramethoxy-3,2′:5′,3′′:6′′,3′′′-quaterpyridine. Retrieved from [Link]

  • MDPI. (2024, December 10). Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. [Link]

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Safety Operating Guide

Standard Operating Procedure: Disposal of {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine (also known as a pyridyl-aminostilbene derivative) presents a dual-hazard profile due to its constituent functional groups: the pyridine ring (potential neurotoxin/irritant) and the primary aromatic amine (potential mutagen/carcinogen).

Effective disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) guidelines for toxic organic waste. This compound must never be disposed of via sanitary sewer systems or mixed with acidic waste streams, as exothermic salt formation can compromise waste container integrity.[1]

Chemical Identification Table
PropertySpecification
Chemical Name {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine
Molecular Formula C₁₃H₁₂N₂
Functional Groups Pyridine (Basic), Aniline (Basic), Stilbene (Conjugated Alkene)
Physical State Solid (Typically Yellow/Orange Powder)
Solubility Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water
Primary Hazard Acute Toxicity / Skin Sensitization / Potential Mutagenicity

Critical Segregation Logic (The "Why")

Understanding the chemical reactivity of this molecule is the foundation of safe disposal.

  • Acid Incompatibility: Both the pyridine nitrogen and the aniline nitrogen are basic. Mixing this waste with strong acids (e.g., Sulfuric, Hydrochloric) in a waste container will result in rapid protonation.[1] This reaction is exothermic (heat-generating) and can pressurize sealed waste drums or melt plastic carboys.

  • Oxidizer Incompatibility: The conjugated vinyl bridge (stilbene backbone) is susceptible to oxidation. Mixing with strong oxidizers (e.g., Peroxides, Nitric Acid) poses a fire or explosion risk.[1]

  • Photoreactivity: The (E)-isomer can undergo photoisomerization to the (Z)-isomer under UV light. While this does not significantly alter the disposal hazard class, it degrades the chemical purity, making it unfit for recovery.[1]

Diagram 1: Chemical Incompatibility & Segregation Flow

This diagram illustrates the critical decision pathways for segregating this specific chemical from incompatible waste streams.

SegregationLogic Chemical {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine Acids Strong Acids (H₂SO₄, HCl) Chemical->Acids DO NOT MIX Oxidizers Oxidizers (H₂O₂, HNO₃) Chemical->Oxidizers DO NOT MIX Halogens Halogenated Solvents (DCM, Chloroform) Chemical->Halogens Permissible but Costlier Disposal SafeStream Safe Stream: Non-Halogenated Organic Waste Chemical->SafeStream PREFERRED ROUTE Reaction1 EXOTHERMIC REACTION (Heat + Salt Precipitate) Acids->Reaction1 Reaction2 FIRE / EXPLOSION RISK (Oxidative Cleavage) Oxidizers->Reaction2

Caption: Segregation logic preventing exothermic reactions and ensuring compliant waste stream selection.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Substance (Pure Powder)

Applicable for expired inventory or synthesis yield.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended due to aniline permeability).

    • Safety goggles.

    • Lab coat.[2]

    • N95 or P100 particulate respirator if handling outside a fume hood.

  • Primary Containment:

    • Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar or a glass amber jar.

    • Do not use metal containers as amines can corrode certain alloys over time.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Constituents: "{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine".[3]

    • Hazards: Check "Toxic" and "Irritant".

  • Secondary Containment:

    • Place the sealed jar into a clear zip-lock bag (double containment) to prevent contamination of the outer waste bin.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicable for solutions in DMSO, Methanol, or Ethanol.[1]

  • Solvent Check:

    • Identify the primary solvent.

    • If Non-Halogenated (MeOH, EtOH, DMSO): Dispose in the "Non-Halogenated Organic" carboy.[1]

    • If Halogenated (DCM, Chloroform): Dispose in the "Halogenated Organic" carboy.[1]

  • pH Verification:

    • Ensure the waste carboy is not acidic (pH < 4). If the carboy contains acid waste, do not add this amine . Use a separate container.

  • Rinsing:

    • Triple-rinse the original vessel with the compatible solvent. Add rinsate to the waste carboy.

Scenario C: Spill Cleanup (Emergency Contingency)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear full PPE including respiratory protection.

  • Containment:

    • Solids: Cover with a wet paper towel (solvent-dampened) to prevent dust generation, then scoop into a waste bag.[1]

    • Liquids: Absorb with vermiculite or sand. Do not use paper towels alone for large liquid spills of amines, as they can degrade.[1]

  • Decontamination: Clean the surface with a mild detergent and water. Collect all cleaning materials as hazardous chemical waste.

Regulatory & Classification Data

This section provides the data required for filling out waste manifests (EPA/RCRA).

Regulatory BodyClassification CodeDescription
RCRA (USA) Not P-Listed / U-Listed While Pyridine is U196 and Aniline is U012, this specific derivative is not explicitly listed.[1]
Waste Determination Characteristic / Process Treat as Hazardous Waste due to toxicity and potential aquatic toxicity.
DOT (Transport) UN 2811 Toxic solids, organic, n.o.s.[1] (technical name required).
Disposal Method Incineration High-temperature incineration is required to break the pyridine ring and prevent leaching.
Diagram 2: Waste Workflow Decision Tree

Operational workflow for researchers to determine the correct disposal path.

WasteWorkflow Start Waste Generation: {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidAction 1. Double Bag / Jar 2. Label 'Toxic Solid' 3. Bin: Solid Hazardous Waste SolidPath->SolidAction SolventCheck Check Solvent Type LiquidPath->SolventCheck NonHalo Methanol, Ethanol, DMSO SolventCheck->NonHalo Halo DCM, Chloroform SolventCheck->Halo NonHaloAction Container: Non-Halogenated Organic (Red Can/Carboy) NonHalo->NonHaloAction HaloAction Container: Halogenated Organic (Yellow Can/Carboy) Halo->HaloAction

Caption: Decision tree for categorizing waste based on physical state and solvent carrier.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4] United States Department of Labor. [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[Link]1]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5302725, 4-[2-(4-Pyridyl)ethenyl]aniline.[1] PubChem.[3] [Link]1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]1]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of discovery. The novel compound {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine presents a unique set of handling challenges due to its hybrid structure. Lacking a comprehensive, published safety data sheet (SDS), we must apply our expertise to deconstruct its chemical nature and establish a robust safety protocol. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this and structurally similar molecules.

A Proactive Hazard Analysis: Understanding the Molecule

To determine the appropriate PPE, we must first understand the potential hazards inherent in the molecule's structure. {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine is a bifunctional compound, containing both a pyridine moiety and a phenylamine (aniline) group. Therefore, the safety precautions must account for the risks associated with both chemical classes.

  • The Phenylamine (Aniline) Hazard: Aromatic amines are a well-documented class of toxic compounds. Phenylamine itself is toxic if swallowed, inhaled, or in contact with skin.[1] It is suspected of causing genetic defects and cancer and is known to cause damage to organs through prolonged or repeated exposure.[1] Skin absorption is a significant route of exposure, making dermal protection a critical priority.

  • The Pyridine Hazard: Pyridine is a flammable and toxic liquid known for its potent, unpleasant odor.[2] It is harmful if swallowed, inhaled, or in contact with the skin.[3] Exposure can irritate the skin, eyes, and respiratory system, with symptoms ranging from dizziness and headaches to potential liver and kidney damage with chronic exposure.[2][4]

Given that {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine is a solid, the risk of vapor inhalation at room temperature is lower than for liquid pyridine. However, the primary risks are the inhalation of fine powder (especially during weighing) and skin contact with the solid or its solutions, which could lead to systemic toxicity.

The Hierarchy of Controls: A Foundation for Safety

Before we even consider PPE, our safety culture must be grounded in the Hierarchy of Controls . PPE is the last line of defense, employed when hazards cannot be eliminated or sufficiently mitigated by other means.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Engineering Controls: Your primary defense. Always handle {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine inside a certified chemical fume hood to control airborne particles and vapors.[5] Ensure safety showers and eyewash stations are readily accessible.[6]

  • Administrative Controls: Develop and rigorously follow Standard Operating Procedures (SOPs). Restrict access to authorized personnel and ensure all users are trained on the specific hazards of this compound class.

Core Personal Protective Equipment (PPE) Requirements

When engineering and administrative controls are in place, the following PPE is mandatory for all work with {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine.

Eye and Face Protection

Standard safety glasses are insufficient. Due to the severe irritation potential of both parent structures, proper eye protection is non-negotiable.

  • Minimum Requirement: Tightly fitting chemical splash goggles that meet ANSI Z87.1 or EN 166 standards.[7][8]

  • Recommended for High-Risk Operations: When handling larger quantities (>1g) or during procedures with a high splash potential (e.g., quenching a reaction), a full face shield should be worn in addition to chemical splash goggles.[8]

Skin and Body Protection

This is the most critical area of protection due to the high risk of dermal absorption from the aromatic amine component.

  • Gloves: The choice of glove material is crucial. Aromatic amines are known to permeate standard glove materials at different rates.

    • Material: Do not use latex gloves.[5] Nitrile gloves provide basic protection for handling the solid for short periods. However, for extended work or when handling solutions, heavier-duty gloves such as neoprene or butyl rubber are recommended. A quantitative study on aniline permeation highlighted that breakthrough times can vary significantly between materials.[9]

    • Best Practice: Double-gloving is highly recommended. This involves wearing a lighter nitrile glove underneath a heavier, more resistant glove. This provides a failsafe if the outer glove is compromised. Always inspect gloves for any signs of degradation or puncture before use.[10] Change gloves immediately if contamination is suspected.

  • Lab Coat/Apron: A flame-resistant lab coat buttoned completely is mandatory. For procedures involving significant quantities or a high risk of splashes, a chemically resistant apron worn over the lab coat is required.[11]

  • Footwear: Do not wear open-toed shoes or porous sneakers in the laboratory. Substantial, closed-toe shoes made of a non-porous material like leather or rubber are essential.[12]

Respiratory Protection

While working in a fume hood mitigates much of the inhalation risk, certain procedures require an additional layer of respiratory protection.

  • Weighing Solid Powder: The fine particulate nature of many research chemicals poses a significant inhalation hazard. When weighing {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine, a NIOSH-approved respirator is necessary. An N95 dust mask may be sufficient, but a half-mask respirator with P100 (particulate) filters offers superior protection.

  • High-Concentration Vapors: If there is a risk of generating high concentrations of vapors (e.g., during a large-scale reaction or a spill), a half-mask or full-face respirator with organic vapor cartridges is required.[13]

PPE Protocols for Specific Laboratory Operations

The level of PPE must be adapted to the specific task and associated risks. The following table provides a clear, step-by-step guide for common laboratory procedures.

Operation Engineering Control Eye/Face Protection Glove Selection Body Protection Respiratory Protection Causality & Rationale
Weighing Solid Chemical Fume Hood or Ventilated Balance EnclosureChemical Splash Goggles[10]Double Nitrile GlovesLab CoatN95 or Half-Mask w/ P100 Filters Primary Risk: Inhalation of fine, potent powder. Engineering controls contain the bulk, but respiratory protection is essential to prevent user exposure.
Preparing Solutions Chemical Fume HoodChemical Splash Goggles & Face Shield[8]Double-Glove: Nitrile (inner) + Neoprene/Butyl (outer)Lab Coat & Chemical ApronNot required if in fume hoodPrimary Risk: Splash of concentrated solution and direct skin contact. Enhanced eye/face and skin protection is critical.
Running Reaction Chemical Fume HoodChemical Splash GogglesDouble-Glove: Nitrile (inner) + Neoprene/Butyl (outer)Lab CoatNot required if in fume hoodPrimary Risk: Sustained potential for contact during sampling or monitoring. Consistent, high-level glove protection is key.
Spill Cleanup N/AChemical Splash Goggles & Face ShieldHeavy-Duty Neoprene or Butyl GlovesLab Coat & Chemical ApronHalf-Mask w/ Organic Vapor & P100 Cartridges [14]Primary Risk: High concentration exposure to both powder and solvent vapors. Maximum respiratory and skin protection is required.

Emergency Response: Exposure and Decontamination

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8]

  • Skin Contact: Remove all contaminated clothing immediately while under a safety shower.[1] Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention, showing the doctor any available chemical information.[15]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Doffing Contaminated PPE: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the lab coat and goggles, and finally the inner gloves. Wash hands thoroughly after all PPE is removed.

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh paper, absorbent pads, and any contaminated disposable labware. Collect these items in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a sealed, properly labeled hazardous waste container. Do not pour this chemical down the drain.[13]

  • Disposal Vendor: All waste must be disposed of through an approved hazardous waste management company, following all local and national regulations.[4]

By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself but your entire research team, ensuring that our innovative work can proceed with confidence and integrity.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • What are the Health and Safety Guidelines for Using Amines? Source not specified.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Source not specified.
  • PYRIDINE FOR SYNTHESIS - Safety D
  • Safety Data Sheet PYRIDINE. ChemSupply Australia.
  • Pyridine - SAFETY D
  • SAFETY DATA SHEET - 4-Aminobenzonitrile. Sigma-Aldrich.
  • safety data sheet - 2-(pyridin-4-yl)-1H-indole. Enamine.
  • MATERIAL SAFETY D
  • SAFETY DATA SHEET - PHENYLAMINE. Apollo Scientific.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Source not specified.
  • SAFETY D
  • Anhydrous Ammonia PPE. Prairieland FS (YouTube).
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online.
  • {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine - PubChem.
  • SAFETY DATA SHEET - 4-Phenylpyridine. Fisher Scientific.
  • 4-Vinylpyridine - Safety D
  • 4-Amino Pyridine - MATERIAL SAFETY D
  • SAFETY DATA SHEET - 4-Pyrimidin-2-ylaniline. Fisher Scientific.
  • Safety Data Sheet - Pyridine, Reagent. Fisher Scientific.
  • PYRIDINE - Safety D
  • UN1282 Pyridine AGR, ACS, Ph Eur - Safety D

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.